2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZFEIJALHLRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18505-91-4 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018505914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18505-91-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile chemical properties
An In-depth Technical Guide to the Chemical Profile of 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile
Executive Summary
The 2,3-dihydro-1,4-benzodioxin (commonly, 1,4-benzodioxane) substructure is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] Its structural rigidity and ability to engage with biological targets have made it a "privileged" framework in drug design.[1][2] This guide provides a comprehensive technical profile of a key derivative, this compound. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes information from foundational chemical principles, data on the parent benzodioxane ring system, and established reactivity of the nitrile functional group. The objective is to provide researchers, scientists, and drug development professionals with a predictive and practical understanding of its physicochemical properties, synthesis, reactivity, and potential as a versatile building block in medicinal chemistry.
The 1,4-Benzodioxane Scaffold: A Privileged Structure in Drug Discovery
The 1,4-benzodioxane motif is a bicyclic heteroaromatic system formed by the fusion of a benzene ring with a 1,4-dioxane ring.[3] This structure has garnered significant attention because it serves as a versatile template for designing molecules with diverse biological activities, including antagonists for α1-adrenergic and serotoninergic receptors, as well as anticancer and antibacterial agents.[2]
The value of this scaffold stems from several key features:
-
Conformational Rigidity: The fused ring system imparts a degree of conformational constraint, which is advantageous in drug design as it reduces the entropic penalty upon binding to a biological target.
-
Metabolic Stability: The ether linkages within the dioxane ring are generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.
-
Hydrogen Bond Acceptors: The two oxygen atoms can act as hydrogen bond acceptors, facilitating key interactions within receptor binding pockets.[4] Studies have shown that the oxygen atoms at positions 1 and 4 can play distinct roles in receptor binding and in stabilizing the optimal conformation for drug-receptor interactions.[4]
-
Synthetic Tractability: The scaffold is readily accessible through various synthetic routes and offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.[1]
The introduction of an acetonitrile group at the 2-position, as in the topic compound, adds a valuable functional handle for further chemical elaboration, making it a highly strategic intermediate for library synthesis and lead optimization.
Physicochemical Properties: A Predictive Analysis
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on the well-characterized parent compound, 2,3-dihydro-1,4-benzodioxin, and the known influence of the cyanomethyl moiety.
Properties of the Parent Scaffold: 2,3-Dihydro-1,4-benzodioxin
The parent compound is a colorless, highly refracting oil that is practically insoluble in water but soluble in common organic solvents.[3] Its core physical properties provide a baseline for understanding its derivatives.
| Property | Value | Unit | Source |
| Molecular Formula | C₈H₈O₂ | - | Cheméo[5] |
| Molecular Weight | 136.15 | g/mol | Cheméo[5] |
| Normal Boiling Point (Tboil) | 483.68 | K | Cheméo[5] |
| Normal Melting Point (Tfus) | 290.66 | K | Cheméo[5] |
| Octanol/Water Partition Coeff. (logPoct/wat) | 1.458 | - | Cheméo[5] |
Predicted Properties of this compound
The addition of the -CH₂CN group at the chiral C2 position introduces several changes:
-
Increased Molecular Weight and Polarity: The nitrile group is strongly polar and can act as a hydrogen bond acceptor, which is expected to increase the compound's boiling point and its solubility in polar organic solvents.
-
Chirality: The C2 position is a stereocenter, meaning the compound exists as a pair of enantiomers, (R)- and (S)-2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile. This is a critical consideration in drug development, as stereoisomers often exhibit different pharmacological and toxicological profiles.[1]
| Property | Predicted Value | Unit | Notes |
| Molecular Formula | C₁₀H₉NO₂ | - | Calculated |
| Molecular Weight | 175.19 | g/mol | Calculated |
| XLogP3 | 1.3 | - | Predicted increase in polarity vs. parent |
| Hydrogen Bond Donor Count | 0 | - | |
| Hydrogen Bond Acceptor Count | 3 | - | (2x Ether-O, 1x Nitrile-N) |
| Rotatable Bond Count | 2 | - |
Synthesis and Structural Elucidation
A robust synthetic strategy is critical for accessing the target compound for research and development. Below is a proposed, field-proven methodology based on established chemical transformations.
Proposed Synthetic Workflow
A logical and efficient approach to synthesize the target molecule is a two-step process starting from catechol and 2,3-dibromopropionitrile. This involves a sequential Williamson ether synthesis to form the dioxane ring.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating through in-process checks and final characterization.
Step 1: Synthesis of 2-(2-Hydroxyphenoxy)-3-bromopropionitrile (Intermediate)
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add catechol (1.0 eq), anhydrous potassium carbonate (1.1 eq), and acetone (100 mL).
-
Reaction: Stir the suspension vigorously. Add 2,3-dibromopropionitrile (1.0 eq) dropwise over 15 minutes.
-
Heating: Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of catechol and the appearance of a new, higher Rf spot indicates product formation.
-
Workup: After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude intermediate. Purification can be achieved via column chromatography.
Step 2: Synthesis of this compound (Product)
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add a dispersion of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF).
-
Addition: Cool the suspension to 0 °C. Add a solution of the intermediate from Step 1 (1.0 eq) in anhydrous DMF dropwise. Causality: The strong base (NaH) deprotonates the phenolic hydroxyl group, creating a nucleophilic alkoxide poised for intramolecular cyclization.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Structural Characterization: Expected Spectral Data
Confirmation of the final product's structure is achieved through a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiplet around 6.8-7.0 ppm (4H).- Dioxane Protons: A complex multiplet system between 4.2-4.8 ppm (3H, -OCH-, -OCH₂-).- Acetonitrile Protons: A doublet of doublets around 2.8-3.0 ppm (2H, -CH₂CN). |
| ¹³C NMR | - Aromatic Carbons: 4-6 signals in the 115-145 ppm range.- Dioxane Carbons: Signals around 65-75 ppm.- Nitrile Carbon (C≡N): A characteristic signal around 117 ppm.- Methylene Carbon (-CH₂CN): A signal around 25 ppm. |
| IR Spectroscopy | - C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹.- C-O-C Stretch: Strong bands in the 1200-1280 cm⁻¹ region.- Aromatic C-H Stretch: Signals > 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 175. |
Chemical Reactivity and Applications in Drug Development
The true value of this compound lies in its potential for chemical modification, primarily centered on the versatile nitrile group.
Key Transformations of the Nitrile Moiety
The nitrile group is a powerful synthon that can be converted into other critical functional groups, enabling the exploration of diverse chemical space.
Caption: Key chemical transformations of the acetonitrile group for analog synthesis.
-
Reduction to Primary Amines: The nitrile can be readily reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Raney Ni). The resulting amine is a key building block for forming amides, sulfonamides, and ureas, or for introducing basicity to modulate solubility and receptor interactions.
-
Hydrolysis to Carboxylic Acids: Complete hydrolysis under acidic or basic conditions converts the nitrile to a carboxylic acid.[6] This introduces a classic pharmacophoric element capable of forming strong ionic and hydrogen bonds with biological targets.
-
Conversion to Tetrazoles: Through [2+3] cycloaddition with an azide source (e.g., sodium azide), the nitrile can be converted into a tetrazole ring. In medicinal chemistry, tetrazoles are often used as bioisosteres for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.
These transformations allow chemists to systematically modify the molecule to probe structure-activity relationships (SAR) and optimize properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion). The benzodioxane core acts as a stable anchor, while the derivatized side chain explores the binding pocket of the target protein.
Conclusion
This compound is a strategically important, chiral building block for drug discovery. While direct experimental data is sparse, a comprehensive chemical profile can be confidently predicted based on the well-understood properties of its constituent parts. Its stable and pharmacologically relevant benzodioxane core, combined with a synthetically versatile nitrile handle, makes it an ideal starting point for the synthesis of compound libraries targeting a wide range of diseases. The synthetic protocols and reactivity pathways outlined in this guide provide a robust framework for researchers to leverage this compound in the rational design of novel therapeutics.
References
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MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]
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TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. [Link]
-
AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. [Link]
-
Cheméo. Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). [Link]
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PubMed. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. [Link]
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PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]
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Semantic Scholar. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. [Link]
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PubMed Central. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. [Link]
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2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile CAS number 18505-91-4
A-Technical-Guide-to-2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile
An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals
Abstract: 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile, registered under CAS Number 18505-91-4, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a benzodioxane core coupled with a reactive acetonitrile functional group, renders it an invaluable precursor for a diverse array of pharmacologically active molecules. This guide provides a comprehensive technical overview, encompassing its physicochemical characteristics, established synthesis methodologies, critical applications in drug discovery, and detailed experimental protocols. The content herein is curated to empower researchers and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this versatile chemical entity in their research and development endeavors.
Introduction & Significance
The 2,3-dihydro-1,4-benzodioxine, or benzodioxane, substructure is a chemical motif that has garnered significant attention in medicinal chemistry due to its presence in various drugs and drug candidates.[1] This structural element imparts unique pharmacological properties, stemming from its ability to interact with specific biological receptors and enzymes.[1] this compound (Hereafter referred to as BD-ACN ) serves as a key intermediate, providing a strategic scaffold for the synthesis of more complex molecules. Its importance is highlighted by its application in the development of agents targeting a range of conditions, including cancer and neurological disorders.[2][3][4] The benzodioxane moiety is a versatile template widely employed to design molecules with diverse bioactivities, from α1 adrenergic and serotoninergic receptor antagonists to antitumor and antibacterial agents.[3]
The acetonitrile group (-CH₂CN) on the dioxane ring is of particular importance. The methylene protons are acidic, allowing for deprotonation and subsequent alkylation, creating new carbon-carbon bonds. Furthermore, the nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, offering extensive possibilities for molecular elaboration.[5]
Physicochemical Properties & Structural Analysis
Understanding the fundamental properties of BD-ACN is crucial for its effective handling, reaction planning, and analytical characterization.
| Property | Value | Source |
| CAS Number | 18505-91-4 | [6] |
| Molecular Formula | C₁₀H₉NO₂ | [6] |
| Molecular Weight | 175.187 g/mol | [6] |
| Appearance | Typically a solid (powder/crystals) | Supplier Data |
| Solubility | Soluble in common organic solvents like Dichloromethane, THF, DMF | General Chemical Knowledge |
Structural Features:
-
Benzodioxane Core: A bicyclic system where a benzene ring is fused to a 1,4-dioxane ring. This core is relatively rigid and planar, influencing the spatial orientation of substituents.
-
Chiral Center: The carbon atom at the 2-position of the dioxane ring, to which the acetonitrile group is attached, is a chiral center. Therefore, BD-ACN exists as a racemic mixture unless a stereospecific synthesis is employed. The precise configuration of molecules is a crucial determinant of their pharmacological properties.[1]
-
Acetonitrile Group: Provides a reactive handle for synthetic transformations. The nitrile functionality is a versatile precursor for amines, carboxylic acids, and amides.
Synthesis & Manufacturing Routes
The synthesis of the benzodioxane core is a well-established process in organic chemistry, typically involving the reaction of a catechol with a dihaloethane derivative.
A common synthetic pathway to prepare the benzodioxane scaffold involves a ring-closing reaction between a catechol (like 3,4-dihydroxy benzaldehyde) and a 1,2-dihaloethane (like 1,2-dibromoethane) under alkaline conditions.[7] While the direct synthesis of BD-ACN is not explicitly detailed in the provided search results, a logical and widely practiced approach would proceed via the corresponding hydroxymethyl or halomethyl intermediate.
Conceptual Synthesis Workflow:
Caption: Conceptual synthesis route for BD-ACN.
Causality in Synthesis Design:
-
Step 1 (Williamson Ether Synthesis): Catechol is deprotonated by a base to form a phenoxide, which is a potent nucleophile. This attacks an electrophilic three-carbon unit like epichlorohydrin or glycidol tosylate. The intramolecular reaction forms the dioxane ring, resulting in 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxane. The choice of base and solvent is critical to ensure high yield and minimize side reactions.
-
Step 2 (Nucleophilic Substitution): The primary alcohol of the intermediate is a poor leaving group. It must first be converted to a better leaving group, such as a tosylate (using tosyl chloride) or a halide (using SOCl₂ or PBr₃). This activated intermediate is then subjected to a nucleophilic substitution reaction with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN). A polar aprotic solvent like DMSO or DMF is chosen to solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion and promoting an Sₙ2 reaction mechanism.
Key Applications in Research & Drug Development
BD-ACN is not typically an end-product but rather a versatile synthon. Its value lies in its ability to be transformed into more complex molecules with significant biological activity.
4.1 Intermediate for Serotonin (5-HT) Receptor Ligands: The benzodioxane scaffold is a well-known pharmacophore for 5-HT₁ₐ receptor agonists.[2] BD-ACN can be elaborated into compounds with potential applications as antidepressants and neuroprotective agents.[2] The nitrile can be reduced to a primary amine, which can then be further functionalized to introduce the necessary pharmacophoric elements for receptor binding.
4.2 Precursor for α-Adrenoreceptor Antagonists: Derivatives of 1,4-benzodioxane have been extensively studied as α₁-adrenoreceptor antagonists, which are used to treat conditions like hypertension and benign prostatic hyperplasia (BPH).[2] The acetonitrile moiety of BD-ACN provides a convenient entry point for synthesizing the side chains characteristic of these antagonists.
4.3 Scaffold for Anticancer Agents: The benzodioxane structure is present in several compounds investigated for their cytotoxic and anticancer properties.[2][4] For example, it is a key component in the synthesis of certain selective estrogen receptor modulators (SERMs) like Idoxifene, which has applications in breast cancer therapy.[8][9] BD-ACN serves as a building block for constructing the core structure of these complex molecules.
Caption: Synthetic utility of BD-ACN in drug discovery.
Experimental Protocols
The following protocol describes a general procedure for the α-alkylation of BD-ACN , a common subsequent step in multi-step synthesis. This protocol is a representative example and may require optimization based on the specific electrophile used.
Protocol: α-Alkylation of this compound
Objective: To introduce an alkyl or aryl group at the carbon alpha to the nitrile, forming a new C-C bond.
Self-Validation System: Reaction progress is monitored by Thin Layer Chromatography (TLC). Product identity and purity are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Materials:
-
This compound (BD-ACN ) (1.0 eq)
-
Strong, non-nucleophilic base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Lithium diisopropylamide (LDA, 1.1 eq)
-
Anhydrous solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Electrophile (R-X, e.g., benzyl bromide, iodomethane) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Appropriate eluent for TLC (e.g., 30% Ethyl Acetate in Hexanes)
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas throughout the reaction.
-
Causality: The intermediate carbanion is highly reactive and sensitive to air and moisture. An inert atmosphere prevents quenching of the anion by water or oxidation by oxygen.
-
-
Reagent Addition:
-
If using NaH: Add the required amount of NaH dispersion to the flask. Wash with anhydrous hexanes (x3) via cannula to remove the mineral oil, then add anhydrous THF.
-
Add BD-ACN dissolved in a minimal amount of anhydrous THF to the flask dropwise via syringe at 0 °C (ice-water bath).
-
Causality: Adding the substrate slowly to the base at a reduced temperature helps to control the exothermic deprotonation reaction and prevent side reactions.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Hydrogen gas evolution will be observed if using NaH.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the electrophile (R-X) dropwise via syringe.
-
Causality: Cooling is necessary to control the exothermic alkylation reaction. A slow addition prevents localized high concentrations of the electrophile, which could lead to multiple alkylations or other side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Causality: Quenching neutralizes the excess base and any remaining carbanion. A saturated NH₄Cl solution is a mild proton source that is less aggressive than water, providing better control.
-
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Causality: The aqueous washes remove inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Characterization: Purify the crude product by column chromatography on silica gel using an appropriate solvent system. Characterize the purified product using NMR and MS to confirm its structure and purity.
Safety, Handling, & Toxicology
All chemical manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling Precautions: Avoid inhalation of dust or vapors.[10] Do not get in eyes, on skin, or on clothing.[10] Handle in accordance with good industrial hygiene and safety practices.[10] Do not eat, drink, or smoke when using this product.[13]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[10]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[10]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[10]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[10]
-
Conclusion & Future Outlook
This compound (CAS 18505-91-4) is a demonstrably valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a privileged benzodioxane scaffold and a synthetically malleable acetonitrile handle provides access to a wide chemical space. Future research will likely continue to exploit this intermediate for the development of novel therapeutics with enhanced potency and selectivity against a variety of biological targets. The exploration of stereoselective syntheses to access enantiopure BD-ACN will be a particularly important avenue, as the chirality at the C2 position is known to be a critical determinant of pharmacological activity.
References
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MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Available at: [Link]
-
ResearchGate. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Available at: [Link]
-
PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Available at: [Link]
-
AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. Available at: [Link]
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R&D Chemicals. This compound. Available at: [Link]
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National Center for Biotechnology Information. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Available at: [Link]
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PubChem. 1,4-Benzodioxane-2-carboxylic acid. Available at: [Link]
-
Carl Roth. (n.d.). Chemical label 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid. Available at: [Link]
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PubMed. (1998). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Available at: [Link]
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- 9. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational properties and ability to engage with a variety of biological targets have made it a focal point for the design of novel therapeutics. This guide provides a comprehensive technical overview of a key derivative, 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile, a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery.
Molecular Profile and Physicochemical Properties
This compound is a heterocyclic compound featuring a benzodioxan ring system substituted with a cyanomethyl group at the 2-position. This seemingly simple structure holds significant potential for chemical elaboration, making a thorough understanding of its fundamental properties essential for its effective utilization in research and development.
Chemical Structure and Formula
The molecular structure of this compound is characterized by the fusion of a benzene ring with a 1,4-dioxane ring, with an acetonitrile group attached to one of the saturated carbons of the dioxane ring.
Table 1: Key Molecular and Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | PubChemLite[1] |
| Molecular Weight | 175.19 g/mol | Calculated |
| Monoisotopic Mass | 175.06332 Da | PubChemLite[1] |
| Boiling Point | 131-138 °C at 1.1-1.4 mmHg | PrepChem.com[2] |
| Predicted XlogP | 1.4 | PubChemLite[1] |
digraph "2_3_Dihydro_1_4_benzodioxin_2_ylacetonitrile" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="CH₂"]; C8 [label="CH"]; O2 [label="O"]; C9 [label="CH₂"]; C10 [label="C"]; N1 [label="N"];
// Invisible nodes for positioning p1 [pos="0,1.5!", shape=point]; p2 [pos="1.3,0.75!", shape=point]; p3 [pos="1.3,-0.75!", shape=point]; p4 [pos="0,-1.5!", shape=point]; p5 [pos="-1.3,-0.75!", shape=point]; p6 [pos="-1.3,0.75!", shape=point]; p7 [pos="-2.6,1.5!", shape=point]; p8 [pos="-3.9,0.75!", shape=point]; p9 [pos="-2.6,-1.5!", shape=point]; p10 [pos="-3.9,-0.75!", shape=point]; p11 [pos="-5.2,0!", shape=point]; p12 [pos="-6.5,0!", shape=point]; p13 [pos="-7.8,0!", shape=point];
// Position atoms C1 [pos="0,1.5!"]; C2 [pos="1.3,0.75!"]; C3 [pos="1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="-1.3,-0.75!"]; C6 [pos="-1.3,0.75!"]; O1 [pos="-2.6,1.5!"]; C7 [pos="-3.9,0.75!"]; C8 [pos="-2.6,-1.5!"]; O2 [pos="-3.9,-0.75!"]; C9 [pos="-5.2,0!"]; C10 [pos="-6.5,0!"]; N1 [pos="-7.8,0!"];
// Edges C1 -- C2 [dir=none]; C2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- C6 [dir=none]; C6 -- C1 [dir=none]; C6 -- O1 [dir=none]; O1 -- C7 [dir=none]; C7 -- O2 [dir=none]; O2 -- C5 [dir=none]; C8 -- C9 [dir=none, style=invis]; C9 -- C10 [dir=none]; C10 -- N1 [len=1.5, dir=none]; C5 -- C8 [dir=none, style=invis]; C4 -- C8 [dir=none, style=invis]; C7 -- C8 [dir=none, style=invis]; C8 -- O2 [dir=none, style=invis];
// Aromatic circle c [shape=circle, label="", style=dotted, width=1.8, pos="0,0!"]; }
Figure 1: 2D structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of catechol with a suitable four-carbon synthon bearing a nitrile group and leaving groups at the terminal positions.
Synthetic Protocol
A reported synthesis involves a two-step process starting from allyl cyanide.[2]
Step 1: Synthesis of 3,4-Dibromobutyronitrile
To a solution of bromine in ethyl acetate at -10 to 0 °C, allyl cyanide is added dropwise. This electrophilic addition of bromine across the double bond of allyl cyanide yields 3,4-dibromobutyronitrile.
Step 2: Cyclization with Catechol
The resulting solution of 3,4-dibromobutyronitrile is then added to a refluxing mixture of catechol and anhydrous potassium carbonate in ethyl acetate under a nitrogen atmosphere. The reaction mixture is refluxed for several hours. In this step, the phenoxide ions, generated from catechol in the presence of the base (potassium carbonate), act as nucleophiles. They displace the bromide ions in a sequential double Williamson ether synthesis, leading to the formation of the 1,4-benzodioxan ring.
Figure 2: Synthetic pathway for this compound.
Mechanistic Considerations
The key to this synthesis is the regioselectivity of the cyclization step. The initial nucleophilic attack by one of the phenoxide oxygens on the 3,4-dibromobutyronitrile can occur at either the C3 or C4 position. However, the subsequent intramolecular cyclization to form the six-membered dioxane ring is favored, leading to the desired product. The use of a non-polar aprotic solvent like ethyl acetate and a solid base like potassium carbonate is crucial for the success of this reaction.
Spectroscopic Characterization
Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While a complete set of publicly available spectra for this specific compound is limited, data from closely related analogs and general spectroscopic principles allow for the prediction of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, typically in the range of 6.8-7.0 ppm. The protons on the dioxane ring will appear as a more complex set of multiplets in the upfield region, generally between 4.0 and 4.5 ppm. The methylene protons of the acetonitrile group will likely appear as a doublet of doublets due to coupling with the chiral proton at the 2-position of the dioxane ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with those attached to oxygen appearing further downfield. The carbons of the dioxane ring and the acetonitrile group will appear in the aliphatic region of the spectrum. The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a sharp, intense absorption band around 2250 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group. Other significant absorptions will include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages.
Mass Spectrometry (MS)
Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is likely to involve the loss of the acetonitrile group and cleavage of the dioxane ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. Predicted mass-to-charge ratios for various adducts are available in public databases.[1]
Applications in Drug Discovery and Development
The 2,3-dihydro-1,4-benzodioxin nucleus is a versatile scaffold found in a wide array of pharmacologically active agents.[3][4] These compounds have been investigated for their activity as α-adrenergic blocking agents, anti-inflammatory agents, and neuroleptic agents.[5] The introduction of the acetonitrile group provides a valuable synthetic handle for further functionalization, allowing for the exploration of a broader chemical space.
The nitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, and tetrazoles, which are all important pharmacophores in drug design. This chemical versatility makes this compound a valuable starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization. For instance, derivatives of the benzodioxane scaffold have shown promise as antibacterial and anticancer agents.[6]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
References
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Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. AIR Unimi. (2022-05-06). [Link]
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2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. (2024-04-24). [Link]
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Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC - PubMed Central. (2022-11-02). [Link]
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2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile. PubChemLite. [Link]
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Synthesis of 1,4-benzodioxan-2-yl-acetonitrile. PrepChem.com. [Link]
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1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]
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1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. (2020-08-15). [Link]
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How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. AIR Unimi. [Link]
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Synthesis and evaluation of 3-[(2,4-dioxo-1,3,8-triazaspiro[4.6]undec-3-yl)methyl]benzonitrile derivatives as potential anticonvulsants. PubMed. [Link]
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Synthesis of functionalized benzo[7][8]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Publishing. (2021-07-13). [Link]
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chemistry-and-pharmacology-of-benzodioxanes.pdf. TSI Journals. (2007-12-04). [Link]
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Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Cheméo. [Link]
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Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products. MDPI. [Link]
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2-(3-Iodophenyl)acetonitrile. PubChem. [Link]
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Acetonitrile-13C2. PubChem. [Link]
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2-(4-Ethoxyphenyl)acetonitrile. PubChem. [Link]
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3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI. [Link]
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(PDF) 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. ResearchGate. (2025-10-12). [Link]
-
Acetonitrile. PubChem. [Link]
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A Spectroscopic Guide to 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile: Elucidating Molecular Structure
This technical guide provides an in-depth analysis of the spectral data for 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile, a molecule of significant interest in medicinal chemistry due to the prevalence of the 2,3-dihydro-1,4-benzodioxine scaffold in numerous pharmacologically active compounds.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage established spectroscopic principles and data from closely related analogues to predict, interpret, and validate its structure.
Introduction
The structural elucidation of novel or modified compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall molecular formula. For a molecule like this compound, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This guide will detail the expected spectral features and provide the rationale behind their interpretation, grounded in fundamental principles and comparative data from similar structures.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for the interpretation of its spectral data. The structure of this compound, with a systematic numbering scheme, is presented below. This numbering will be used consistently throughout the guide to refer to specific atoms.
Figure 1: Structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of the atoms can be determined.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a standard probe temperature (e.g., 298 K).
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets, one for each unique carbon environment.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The predictions are based on established chemical shift values and data from analogous benzodioxane derivatives.[3][4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.9 | Multiplet | 4H | H5, H6, H7, H8 | Aromatic protons of the benzodioxane ring typically appear in this region. |
| ~ 4.6 | Multiplet | 1H | H2 | This proton is a methine proton situated between an oxygen atom and the acetonitrile-bearing carbon, leading to a downfield shift. |
| ~ 4.3 | Doublet of doublets | 1H | H3 (trans) | One of the diastereotopic protons on C3, coupled to H2 and the geminal H3 proton. |
| ~ 4.1 | Doublet of doublets | 1H | H3 (cis) | The other diastereotopic proton on C3, displaying a different coupling pattern. |
| ~ 2.9 | Doublet | 2H | H9 | Methylene protons adjacent to the nitrile group and coupled to the H2 proton. |
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum is detailed in the following table. Chemical shifts are estimated based on the effects of substituents on the benzodioxane and acetonitrile moieties.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 143 | C4a, C8a | Aromatic carbons attached to oxygen atoms are deshielded and appear downfield. |
| ~ 122 | C6, C7 | Aromatic CH carbons. |
| ~ 117 | C5, C8 | Aromatic CH carbons. |
| ~ 116 | C10 (CN) | The carbon of the nitrile group typically appears in this region. |
| ~ 70 | C2 | The methine carbon bonded to an oxygen and the acetonitrile group. |
| ~ 64 | C3 | The methylene carbon of the dioxane ring. |
| ~ 25 | C9 | The methylene carbon of the acetonitrile side chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a suitable solvent. For a liquid or low-melting solid, the thin film method is often the simplest.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is the standard instrument for acquiring IR spectra.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Predicted IR Spectral Data
The key diagnostic IR absorption bands for this compound are predicted as follows, with reference to the known spectral data of the parent 1,4-benzodioxan and related nitrile-containing compounds.[5]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3050 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |
| ~ 2900 | Medium | Aliphatic C-H stretch | Corresponding to the C-H bonds of the dioxane and methylene groups. |
| ~ 2250 | Medium | C≡N stretch | A sharp and characteristic absorption for the nitrile functional group. |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |
| ~ 1250 | Strong | Aryl-O stretch | Asymmetric C-O-C stretching of the ether linkages. |
| ~ 1050 | Strong | Aliphatic-O stretch | Symmetric C-O-C stretching of the ether linkages. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable clues about the molecular structure.
Experimental Protocol: MS Data Acquisition
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common soft ionization techniques suitable for this type of molecule, often yielding a prominent protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., time-of-flight (TOF) or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to determine the elemental composition.
-
Data Acquisition: The sample is introduced into the ion source, typically dissolved in a suitable solvent like methanol or acetonitrile. The mass spectrum is then recorded over a relevant m/z range.
Predicted Mass Spectral Data
The predicted mass spectral data for this compound is based on its molecular formula, C₁₀H₉NO₂.
| m/z (predicted) | Ion |
| 176.0706 | [M+H]⁺ |
| 198.0525 | [M+Na]⁺ |
| 174.0560 | [M-H]⁻ |
Molecular Weight: 175.18 g/mol Exact Mass: 175.0633 Da
Fragmentation Pathway
Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion would be expected to undergo characteristic fragmentation. A plausible fragmentation pathway is outlined below.
Figure 2: A plausible fragmentation pathway for this compound.
The primary fragmentation would likely involve the loss of the acetonitrile side chain to give a stable benzodioxinyl cation at m/z 135. Subsequent fragmentation of the dioxane ring could also occur.
Conclusion
This in-depth technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed and reliable characterization of the molecule has been presented. The experimental protocols outlined herein represent standard methodologies for the acquisition of high-quality spectral data. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and development of benzodioxane-based compounds.
References
-
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available at: [Link]
-
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. ResearchGate. Available at: [Link]
-
Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. AIR Unimi. Available at: [Link]
-
How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. AIR Unimi. Available at: [Link]
-
1,4-Benzodioxin, 2,3-dihydro-. NIST WebBook. Available at: [Link]
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An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2,3-Dihydro-1,4-Benzodioxins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents.[1] The introduction of a nitrile group onto this scaffold provides a versatile chemical handle for further molecular elaboration. This guide offers a comprehensive exploration of the reactivity of the nitrile group within the 2,3-dihydro-1,4-benzodioxin framework. We will delve into the principal transformations, including hydrolysis, reduction, organometallic additions, and cycloaddition reactions, providing not only the mechanistic underpinnings but also actionable experimental protocols. A key focus will be on the electronic influence of the benzodioxin ring system on the reactivity of the nitrile moiety, offering insights for the strategic design of synthetic routes in drug discovery and development.
Introduction: The 2,3-Dihydro-1,4-Benzodioxin Scaffold and the Nitrile Functional Group
The 2,3-dihydro-1,4-benzodioxin ring system, a common motif in numerous pharmaceuticals, imparts favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. Its rigid, yet non-planar, conformation can facilitate precise interactions with biological targets. When functionalized with a nitrile group, this scaffold becomes a powerful building block for the synthesis of diverse compound libraries. The nitrile group, with its linear geometry and strong dipole moment, can be transformed into a variety of other functional groups, including carboxylic acids, primary amines, ketones, and tetrazoles, each with distinct chemical and biological significance.
Electronic Influence of the 2,3-Dihydro-1,4-Benzodioxin Moiety
The oxygen atoms in the 2,3-dihydro-1,4-benzodioxin ring exert a significant electron-donating effect on the attached benzene ring through resonance. This, in turn, influences the reactivity of substituents on the aromatic ring. For a nitrile group at the 6-position, this electron-donating character can subtly modulate its electrophilicity and susceptibility to nucleophilic attack. Understanding this electronic interplay is crucial for optimizing reaction conditions and predicting outcomes. The 2,3-dihydro-1,4-benzodioxin moiety is generally considered to be an electron-donating group, which can impact the reaction rates of transformations involving the nitrile.
Key Transformations of the Nitrile Group
The synthetic utility of the nitrile group on the 2,3-dihydro-1,4-benzodioxin scaffold is demonstrated through its participation in a range of chemical transformations.
Hydrolysis to Carboxylic Acids
The conversion of the nitrile to a carboxylic acid is a fundamental transformation, providing access to a key functional group for further derivatization, such as amide bond formation. This hydrolysis can be achieved under either acidic or basic conditions.
Mechanism of Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon atom.[2][3] A molecule of water then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium ion.
Figure 1: Mechanism of acid-catalyzed nitrile hydrolysis.
Mechanism of Base-Catalyzed Hydrolysis:
In the presence of a strong base, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt, which is then protonated in an acidic workup to afford the final carboxylic acid.[4]
Experimental Protocol: Alkaline Hydrolysis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,3-dihydro-1,4-benzodioxine-6-carbonitrile (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide.
-
Heating: Heat the mixture to reflux (typically 90-102°C) and maintain for a period of 1 to 12 hours, monitoring the reaction progress by TLC.[5] The evolution of ammonia gas indicates the progress of the reaction.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully acidify the solution with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry to obtain 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |
| 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile | 10% KOH (aq) | Water | Reflux | 2 h | 90% | [4] |
| 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile | Ba(OH)₂ (aq) | Water | Reflux | 1-12 h | N/A | [5] |
Table 1: Representative conditions for the hydrolysis of 2,3-dihydro-1,4-benzodioxine-6-carbonitrile.
Reduction to Primary Amines
The reduction of the nitrile group to a primary amine provides a crucial entry point for the synthesis of a wide range of biologically active compounds. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LAH) being one of the most common.
Mechanism of LAH Reduction:
The reduction proceeds via the nucleophilic attack of a hydride ion from LAH on the electrophilic nitrile carbon.[6] This is followed by a second hydride attack on the intermediate imine anion. The resulting dianion is then quenched with water during the workup to yield the primary amine.
Figure 2: Simplified mechanism of nitrile reduction with LiAlH₄.
Experimental Protocol: LAH Reduction of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Addition of Nitrile: Slowly add a solution of 2,3-dihydro-1,4-benzodioxine-6-carbonitrile (1.0 eq) in anhydrous THF to the LAH suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 10% aqueous sodium hydroxide solution, and then water again.
-
Isolation: Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate or dichloromethane. Separate the organic layer from the aqueous layer, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (2,3-dihydro-1,4-benzodioxin-6-yl)methanamine. The product can be further purified by column chromatography if necessary.[7]
| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |
| Nitrile Derivative | LiAlH₄ | THF | 0°C to rt | 4 h | N/A | [7] |
Table 2: General conditions for the LAH reduction of nitriles.
Addition of Organometallic Reagents to Form Ketones
The reaction of nitriles with organometallic reagents, such as Grignard reagents, provides a convenient method for the synthesis of ketones. This reaction forms a new carbon-carbon bond.
Mechanism of Grignard Reaction:
The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. This addition forms an intermediate imine salt. Subsequent hydrolysis of the imine salt in an acidic workup yields the desired ketone.
Experimental Protocol: Grignard Reaction with 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.
-
Formation of Grignard Reagent: Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is typically initiated with gentle warming and then maintained at a gentle reflux.
-
Addition of Nitrile: After the Grignard reagent has formed, cool the solution in an ice bath and add a solution of 2,3-dihydro-1,4-benzodioxine-6-carbonitrile in anhydrous ether or THF dropwise.
-
Reaction and Workup: Stir the reaction mixture at room temperature overnight. Quench the reaction by carefully pouring it onto a mixture of ice and a dilute acid (e.g., HCl or H₂SO₄).
-
Isolation: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ketone, which can be purified by chromatography or crystallization.
| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |
| Nitrile Derivative | RMgX (Grignard) | Ether/THF | rt | Overnight | N/A | [1][8] |
Table 3: General conditions for the Grignard reaction with nitriles.
[3+2] Cycloaddition with Azides to Form Tetrazoles
The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are important bioisosteres for carboxylic acids in medicinal chemistry.
Mechanism of Tetrazole Formation:
This reaction is a concerted pericyclic reaction, although a stepwise mechanism can also be considered. The azide adds across the carbon-nitrogen triple bond of the nitrile to form the five-membered tetrazole ring. The reaction is often catalyzed by a Lewis or Brønsted acid.
Figure 3: Schematic of [3+2] cycloaddition for tetrazole synthesis.
Experimental Protocol: Synthesis of 6-(1H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydro-1,4-benzodioxine-6-carbonitrile (1.0 eq) and sodium azide (1.2-1.5 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Catalyst: Add a catalytic amount of a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., ammonium chloride).
-
Heating: Heat the reaction mixture to a temperature between 80-120°C and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the tetrazole product.
-
Isolation: Collect the solid product by filtration, wash it with cold water, and dry it. The product can be further purified by recrystallization.
| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |
| Benzonitrile | NaN₃, NH₄Cl | DMF | 120°C | 24 h | N/A | [9] |
Table 4: General conditions for the synthesis of tetrazoles from nitriles.
Conclusion
The nitrile group on the 2,3-dihydro-1,4-benzodioxin scaffold represents a cornerstone for synthetic diversification in medicinal chemistry. Its predictable and versatile reactivity allows for the efficient synthesis of carboxylic acids, primary amines, ketones, and tetrazoles, which are all critical functionalities in the design of novel therapeutic agents. This guide has provided a detailed overview of these key transformations, including their mechanistic rationale and practical experimental guidelines. A thorough understanding of the electronic nature of the benzodioxin ring and its influence on the nitrile group's reactivity empowers chemists to devise more effective and efficient synthetic strategies, ultimately accelerating the drug discovery process.
References
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2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available at: [Link]
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Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} -N-(un/substituted-phenyl)acetamides as potent α-glucosidase inhibitors. Semantic Scholar. Available at: [Link]
- CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. Google Patents.
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Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
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Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
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Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. Available at: [Link]
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2,3-Dihydro-1,4-benzodioxin-5-ol. PubChem. Available at: [Link]
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Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. ResearchGate. Available at: [Link]
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Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at: [Link]
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27.04 A Survey of Hammett Substituent Constants. YouTube. Available at: [Link]
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Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. Available at: [Link]
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Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Cheméo. Available at: [Link]
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Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Available at: [Link]
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Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives. Science of Synthesis. Available at: [Link]
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Synthesis of 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl] -4-(1-methylethyl)-N-(phenylmethyl)-4-piperidinemethanamine. PrepChem.com. Available at: [Link]
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Chemistry and Pharmacology of Benzodioxanes. Trade Science Inc. Available at: [Link]
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1 The Hammett cp relationship. Cambridge University Press. Available at: [Link]
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Module II Reduction Reactions - Lecture 14. DAV University. Available at: [Link]
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2,3-Dihydro-1,4-benzodioxin-2-ol. PubChem. Available at: [Link]
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NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile
Introduction
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties contribute to the diverse pharmacological activities of compounds containing this core, including applications as α-adrenergic and serotoninergic receptor modulators, as well as anticancer and antibacterial agents.[1] 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile is a valuable building block for the synthesis of more complex molecules, leveraging the reactivity of the nitrile group for various chemical transformations. This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The described methodology is a robust, multi-step process commencing from readily available starting materials.
Mechanistic Overview of the Synthetic Pathway
The synthesis of this compound is accomplished through a three-step sequence, as illustrated below. The strategy involves the initial formation of the 1,4-benzodioxane ring system, followed by the introduction of a suitable leaving group, and finally, a nucleophilic substitution to install the desired acetonitrile functionality.
Caption: Overall synthetic workflow for the preparation of this compound.
Step 1: Synthesis of 2-(Hydroxymethyl)-1,4-benzodioxane
The synthesis commences with the formation of the 1,4-benzodioxane ring. This reaction proceeds via a tandem nucleophilic substitution mechanism. Catechol, acting as a diphenolic nucleophile, first reacts with epichlorohydrin in the presence of a base, such as potassium hydroxide.[3] The phenoxide ion attacks the epoxide, followed by an intramolecular cyclization to form the heterocyclic ring.
Caption: Reaction scheme for the formation of 2-(Hydroxymethyl)-1,4-benzodioxane.
Step 2: Synthesis of 2-(Chloromethyl)-1,4-benzodioxane
The primary alcohol of 2-(hydroxymethyl)-1,4-benzodioxane is then converted into a good leaving group to facilitate the subsequent nucleophilic substitution. Thionyl chloride is an effective reagent for this transformation, converting the alcohol into a chloromethyl group.[4] The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular Sₙ2-type reaction with the chloride ion.
Caption: Conversion of the hydroxyl group to a chloromethyl group.
Step 3: Synthesis of this compound
The final step is a nucleophilic substitution reaction where the chloromethyl intermediate is treated with a cyanide salt, such as sodium or potassium cyanide.[5][6] The cyanide ion acts as a potent nucleophile, displacing the chloride ion via an Sₙ2 mechanism to form the target nitrile. The use of an ethanolic solvent is crucial to prevent the formation of the corresponding alcohol as a byproduct.[6]
Caption: Nucleophilic substitution with cyanide to form the final product.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| Catechol | 110.11 | 120-80-9 | Sigma-Aldrich |
| Epichlorohydrin | 92.52 | 106-89-8 | Sigma-Aldrich |
| Potassium Hydroxide | 56.11 | 1310-58-3 | Sigma-Aldrich |
| Thionyl Chloride | 118.97 | 7719-09-7 | Sigma-Aldrich |
| Sodium Cyanide | 49.01 | 143-33-9 | Sigma-Aldrich |
| Diethyl Ether | 74.12 | 60-29-7 | Fisher Scientific |
| Ethanol | 46.07 | 64-17-5 | Fisher Scientific |
| Dichloromethane | 84.93 | 75-09-2 | Fisher Scientific |
| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | Sigma-Aldrich |
Protocol 1: Synthesis of 2-(Hydroxymethyl)-1,4-benzodioxane
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add catechol (0.5 mol), epichlorohydrin (1.5 mol), and a 10% aqueous solution of potassium hydroxide (1.0 mol).[3]
-
Heat the vigorously stirred mixture to 100°C.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Wash the combined organic extracts with a dilute potassium hydroxide solution and then with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure 2-(hydroxymethyl)-1,4-benzodioxane as a solid. The reported melting point is 87-90°C.[3]
Protocol 2: Synthesis of 2-(Chloromethyl)-1,4-benzodioxane
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases.
-
In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution, dissolve 2-(hydroxymethyl)-1,4-benzodioxane (1.0 eq) in a suitable anhydrous solvent such as dichloromethane.
-
Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise with stirring.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2-(chloromethyl)-1,4-benzodioxane.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 3: Synthesis of this compound
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood and have a cyanide antidote kit readily available. All glassware should be decontaminated with a bleach solution after use.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(chloromethyl)-1,4-benzodioxane (1.0 eq) in ethanol.[5][6]
-
Add a solution of sodium cyanide (1.5 eq) in a minimal amount of water to the ethanolic solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. For the final product, characteristic signals for the methylene protons adjacent to the nitrile group and the protons of the benzodioxane ring are expected.
-
Infrared (IR) Spectroscopy: The IR spectrum of the final product should show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the synthesized compounds. The molecular formula for this compound is C₁₀H₉NO₂.[7]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis, particularly those involving thionyl chloride and sodium cyanide, must be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Catechol: Toxic and an irritant. Avoid skin contact and inhalation.
-
Epichlorohydrin: A carcinogen and highly toxic. Handle with extreme care.
-
Thionyl Chloride: Corrosive and reacts violently with water to produce toxic gases (HCl and SO₂).
-
Sodium Cyanide: Highly toxic by ingestion, inhalation, and skin contact. Contact with acids liberates highly toxic hydrogen cyanide gas.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Cyanide-containing waste requires special handling and should be quenched with a bleach solution before disposal.
References
-
TSI Journals. (2007, December 4). Chemistry and pharmacology of benzodioxanes. Retrieved from [Link]
- Bolchi, C., Pallavicini, M., Bernini, S. K., Chiodini, G., Corsini, A., Ferri, N., Fumagalli, L., Straniero, V., & Valoti, E. (2011). Thiazole- and imidazole-containing peptidomimetic inhibitors of protein farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 21(18), 5408-5412.
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Cheméo. (n.d.). Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Retrieved from [Link]
- Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.
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ResearchGate. (n.d.). Reaction of catechin and epichlorohydrin. Retrieved from [Link]
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NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile. Retrieved from [Link]
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Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 1.5 2-Hydroxymethyl-1,4-benzodioxane. Retrieved from [Link]
- Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2549–2564.
-
CORE. (n.d.). Kinetic resolution of 2-hydroxymethyl-1,4-benzodioxanes by Pseudomonas fluorescens. Retrieved from [Link]
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YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide. Retrieved from [Link]...
-
A-Level Chemistry. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-). Retrieved from [Link]
- Straniero, V., Casiraghi, A., Fumagalli, L., & Valoti, E. (2016).
- da Silva, A. B. F., & de Oliveira, H. C. B. (2019). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 42(1), 73-89.
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Chemistry Stack Exchange. (2016, August 5). Nucleophilic substitution with chloroethane: hydrogen cyanide vs. potassium cyanide. Retrieved from [Link]
- Google Patents. (n.d.). CA2215604C - Process for preparation of 1,4-benzodioxane derivative.
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An electrochemical access to 2-amino-2,3-dihydro-1,4-benzodioxanes derived from hydroxytyrosol. Retrieved from [Link]
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MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mechanism of Reaction between ethanolic potassium cyanide and haloalkanes halogenoalkanes synthesis of nitriles apparatus chemicals needed advanced A level organic chemistry revision notes. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of polyhydroxylated decalins via two consecutive one-pot reactions: 1,4-addition/aldol reaction followed by RCM/syn-dihydroxylation. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Retrieved from [Link]
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Application Note & Protocols for Purity Determination of 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile by HPLC and GC-MS
Abstract
This document provides comprehensive methodologies for the purity assessment of 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile, a key intermediate in pharmaceutical synthesis. The inherent reactivity of such molecules necessitates robust and validated analytical methods to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] We present detailed protocols for two orthogonal chromatographic techniques: High-Performance Liquid Chromatography (HPLC) for quantifying the principal component and its non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and thermally stable impurities. The causality behind experimental choices, system validation, and data interpretation are discussed to provide a framework for researchers, scientists, and drug development professionals.
Introduction: The Criticality of Intermediate Purity
In pharmaceutical manufacturing, the quality of the final drug product is intrinsically linked to the purity of its preceding intermediates.[1] this compound and related benzodioxane structures are prevalent scaffolds in medicinal chemistry.[3] Impurities, even at trace levels, can carry over through synthetic steps, potentially impacting the safety and efficacy of the API. Therefore, accurate and precise analytical methods are paramount for process control and quality assurance.
This application note addresses the analytical challenges associated with this compound by providing two distinct, yet complementary, analytical approaches. Reversed-phase HPLC (RP-HPLC) is the preferred method in the pharmaceutical industry due to its versatility and applicability to a wide range of compounds.[1] GC-MS, with its high sensitivity and specificity, serves as an excellent confirmatory technique and is particularly adept at identifying and quantifying volatile impurities that may be missed by HPLC.[4][5]
High-Performance Liquid Chromatography (HPLC) Method for Purity and Related Substances
The developed RP-HPLC method is designed to provide a robust separation of the main component from potential process-related impurities and degradation products. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and specificity.[6]
Rationale for Method Development
The selection of a C18 stationary phase provides a versatile hydrophobic interaction mechanism suitable for the separation of moderately polar compounds like this compound. The mobile phase, a gradient of acetonitrile and water with a phosphate buffer, is chosen to ensure good peak shape and resolution. The buffer maintains a consistent pH to prevent fluctuations in the ionization state of any acidic or basic impurities. UV detection is selected based on the presence of a chromophore in the benzodioxin ring structure.
HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent with Diode Array Detector (DAD) |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 275 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Sample Concentration | 1.0 mg/mL |
Step-by-Step HPLC Protocol
-
Mobile Phase Preparation:
-
Accurately weigh and dissolve the required amount of potassium phosphate monobasic in HPLC-grade water to make a 20 mM solution.
-
Adjust the pH to 3.0 with dilute phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Filter the acetonitrile (Mobile Phase B) through a 0.45 µm membrane filter.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to obtain a concentration of 1.0 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
-
System Suitability:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates for the main peak should be not less than 2000.
-
-
Analysis:
-
Inject the sample solution in duplicate.
-
Integrate the peaks and calculate the percentage purity and the levels of any impurities.
-
Data Analysis and Interpretation
The percentage purity of the sample is calculated based on the area normalization method. The area of each impurity peak is expressed as a percentage of the total peak area.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
This method should be validated for specificity, linearity, range, accuracy, precision, and robustness as per ICH guidelines.[6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4][5] This method is particularly useful for detecting residual solvents, starting materials, and volatile by-products that may be present in the this compound sample.
Rationale for Method Development
The choice of a non-polar capillary column (e.g., DB-5ms) is suitable for the separation of a wide range of volatile organic compounds. A temperature-programmed elution ensures the separation of compounds with different boiling points. Mass spectrometric detection provides high selectivity and allows for the identification of unknown impurities by comparing their mass spectra to a library database (e.g., NIST).[9]
GC-MS Instrumentation and Conditions
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977B MSD or equivalent |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Sample Diluent | Dichloromethane |
| Sample Concentration | 5.0 mg/mL |
Step-by-Step GC-MS Protocol
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 5 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
-
-
Analysis:
-
Inject the sample solution into the GC-MS system.
-
Acquire the data in full scan mode.
-
-
Data Analysis and Interpretation:
-
Identify the main peak corresponding to this compound.
-
Identify any other peaks by searching their mass spectra against the NIST library.
-
The fragmentation pattern of the parent compound can be analyzed to understand its behavior under electron ionization and to help identify structurally related impurities.[9][10]
-
Quantify impurities using an internal standard method if required for specific known volatile impurities.
-
Visualization of Analytical Workflows
To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for both the HPLC and GC-MS methods.
Caption: HPLC analytical workflow for purity determination.
Caption: GC-MS analytical workflow for volatile impurity analysis.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a robust framework for the comprehensive purity assessment of this compound. The orthogonal nature of these techniques ensures a thorough evaluation of both non-volatile and volatile impurities, which is crucial for maintaining high standards of quality and safety in pharmaceutical development. Adherence to the described protocols and validation principles will enable researchers and quality control analysts to generate reliable and reproducible data.
References
- Webster, A.A. (2007). Pharmaceutical Product Stability. In Pharmaceutical Manufacturing Handbook (pp. 687-700). John Wiley & Sons, Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPBie-yuWbYd7j7dFrFyq9uHqD8iYs2buzdv51SLAnezpw_cnQHJC0RIjLQ8a5BW9T5F8hBaLk7C8ws0HMGcs9tihBqzO1bSQPMUO676b5-qVPWtlTmGzLOnTcDfCPX7Wv7clBdFSl3kstOHtpqMupFy0wh69HsQfBDoI5OU_aY5xtHU1L4uQHxsR2BtlO7ZYt8puCRMfkafhmSA-7s6z_Gn23G874oMwxCJEpOFKHROpdAAwuXVTEZshsmWF5nb6JPI8FdzjK2yQgxuaIDcepssHa2cktu80prO67cxiNfm2ek3EUNXs1N22-7WIRoO1PvvyX5gMm_qMedfxwD26kC_dYbAO7V0WVJADl3SvueVxC_hOGfT4W2MeHxekSc9A=]
- Suresh Babu VV, Sudhakar V, & Murthy TEGK. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [https://www.longdom.org/open-access/validated-hplc-method-for-determining-related-substances-in-compatibility-studies-and-novel-extended-release-formulation-for-ranolazine-2153-2435-1000303.pdf]
- Muszalska, I., еladowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 64(4), 3-8. [https://www.ptfarm.pl/pub/File/Acta_Poloniae/2007/4/289.pdf]
- Harrak, Y., Rosell, G., et al. (2011). 1,4-benzodioxan Fragment as a Novel Class of Potent Methionine Aminopeptidase Type II Inhibitors. Bioorganic & Medicinal Chemistry, 19(19), 5948-5954. [https://www.scirp.org/reference/referencespapers?referenceid=2938072]
- Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum - Fragmentation. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Mass_Spectrometry/13.
- The Pharma Innovation Journal. (2018). Pharmaceutical analysis techniques. [https://www.thepharmajournal.com/archives/2018/vol7issue12/PartA/7-11-53-491.pdf]
- Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. [https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2012-5-1-1.html]
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [https://www.mdpi.com/2673-449X/3/2/17]
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- Zhang, M., Shi, T., Lei, Y., Chen, W., Mu, S., et al. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. American Journal of Biomedical Science & Research, 15(2). [https://biomedgrid.com/pdf/AJBSR.MS.ID.002085.pdf]
- SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. [https://typeset.
- Journal of Chromatographic Science. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin.
- Longdom Publishing. (n.d.). Analytical Chemistry Methods for Pharmaceutical Development. [https://www.longdom.org/scholarly/analytical-chemistry-methods-for-pharmaceutical-development-journals-articles-ppts-list-1122.html]
- The Pharma Innovation Journal. (2018). Pharmaceutical analysis techniques. [https://www.thepharmajournal.com/archives/2018/vol7issue12/PartA/7-11-53-491.pdf]
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Chiral Synthesis of (S)-2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and stereoselective method for the synthesis of (S)-2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile, a key chiral intermediate in the preparation of various pharmaceutical agents, notably the (S)-enantiomer of Doxazosin. The presented protocol is designed to provide a high degree of enantiomeric purity, starting from readily available precursors. This document outlines the strategic considerations behind the synthetic route, a detailed step-by-step experimental procedure, and the necessary analytical methods for characterization and quality control.
Introduction: The Significance of the Chiral Benzodioxane Moiety
The 2,3-dihydro-1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its presence is associated with a wide range of pharmacological activities, making it a valuable building block in drug discovery and development. The stereochemistry at the C2 position of the benzodioxane ring is often crucial for biological activity, with different enantiomers exhibiting distinct pharmacological profiles.[3] (S)-2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile serves as a vital precursor for the synthesis of molecules where this specific chirality is a prerequisite for therapeutic efficacy.
Strategic Approach to Stereoselectivity
Achieving high enantiomeric purity is the central challenge in the synthesis of (S)-2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile. Several strategies can be employed to introduce the desired stereocenter. These include:
-
Classical Resolution: Separation of a racemic mixture of a carboxylic acid precursor, such as 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
-
Enzymatic Resolution: Utilizing enzymes, such as lipases or nitrilases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.[4] For instance, nitrilase-catalyzed kinetic resolution of 2-cyano-1,4-benzodioxane can provide the corresponding optically active carboxylic acid.[4]
-
Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to directly synthesize the desired enantiomer from a prochiral starting material.
-
Chiral Pool Synthesis: Starting from a readily available enantiopure precursor.
This guide will focus on a practical and efficient method involving the conversion of an enantiopure starting material, (S)-2-aminomethyl-1,4-benzodioxane, to the target nitrile. This approach ensures the retention of the stereochemistry throughout the synthetic sequence.[5]
Synthetic Workflow
The overall synthetic strategy involves a two-step sequence starting from the commercially available (S)-2-aminomethyl-1,4-benzodioxane. The primary amine is first converted to a dichloroamine intermediate, which is then transformed into the nitrile.
Figure 1: Synthetic pathway from (S)-2-aminomethyl-1,4-benzodioxane to the target nitrile.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of (S)-2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile.
Materials and Reagents
| Reagent | Grade | Supplier |
| (S)-2-aminomethyl-1,4-benzodioxane | ≥98% enantiomeric purity | Commercially available |
| Sodium hypochlorite solution (NaOCl) | 10-15% available chlorine | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Sigma-Aldrich |
| Deionized water | High purity | In-house |
Step 1: Synthesis of (S)-2-N,N-Dichloroaminomethyl-1,4-benzodioxane
Causality: The primary amine is converted to a dichloroamine, a key intermediate that can be readily transformed into the nitrile. The use of sodium hypochlorite provides a mild and effective method for this transformation.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-aminomethyl-1,4-benzodioxane (1.0 g, 6.05 mmol) in dichloromethane (20 mL).
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Slowly add a commercial sodium hypochlorite solution (12 mL, ~1.2 M) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Cyclohexane/Ethyl Acetate 7:3).
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield (S)-2-N,N-dichloroaminomethyl-1,4-benzodioxane as a pale yellow oil. This intermediate is used in the next step without further purification.
Step 2: Synthesis of (S)-2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile
Causality: The dichloroamine intermediate undergoes an elimination reaction in the presence of a base, triethylamine, to form the nitrile. This reaction proceeds without racemization of the chiral center.[5]
-
Reaction Setup: Dissolve the crude (S)-2-N,N-dichloroaminomethyl-1,4-benzodioxane from the previous step in dichloromethane (20 mL) in a 100 mL round-bottom flask with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.84 mL, 13.2 mmol) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (Eluent: Cyclohexane/Ethyl Acetate 8:2) until the starting material is consumed.
-
Work-up: Wash the reaction mixture with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (Eluent: Cyclohexane/Ethyl Acetate gradient from 95:5 to 90:10) to afford (S)-2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile as a colorless oil.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (HPLC) |
| 1 | (S)-2-aminomethyl-1,4-benzodioxane | NaOCl, CH₂Cl₂ | (S)-2-N,N-Dichloroaminomethyl-1,4-benzodioxane | ~95% (crude) | - |
| 2 | Dichloroamine intermediate | Et₃N, CH₂Cl₂ | (S)-2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile | 85-90% | >99% |
Analytical Characterization and Quality Control
Structural Confirmation
The structure of the final product should be confirmed by standard spectroscopic methods:
-
¹H NMR: To confirm the proton environment.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Enantiomeric Purity Determination
The enantiomeric excess (e.e.) of the final product is a critical quality attribute. It should be determined using a validated chiral High-Performance Liquid Chromatography (HPLC) method.
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio should be optimized for baseline separation of the enantiomers.[6]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Sodium hypochlorite is corrosive and an oxidizing agent. Avoid contact with skin and eyes.
-
Triethylamine is a flammable and corrosive liquid with a strong odor.
Conclusion
This application note provides a detailed and reliable protocol for the chiral synthesis of (S)-2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile. The described method, starting from enantiopure (S)-2-aminomethyl-1,4-benzodioxane, offers a straightforward and efficient route to the target molecule with high enantiomeric purity. The provided experimental details and analytical guidance will be valuable for researchers in academic and industrial settings engaged in the synthesis of chiral pharmaceutical intermediates.
References
-
ChemInform Abstract: Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. (2001). ResearchGate. [Link]
-
Chemistry and Pharmacology of Benzodioxanes. (2007). TSI Journals. [Link]
-
How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. (n.d.). AIR Unimi. [Link]
-
Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. (2022). AIR Unimi. [Link]
-
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024). MDPI. [Link]
-
Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. (n.d.). PMC. [Link]
- Process for preparation of 1,4-benzodioxane derivative. (n.d.).
- Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. (n.d.).
- Process for the preparation of doxazosin and salts thereof. (n.d.).
-
Supporting Information From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano and 2-carbonyl substituted benzodi. (n.d.). ResearchGate. [Link]
-
A Reliable Multigram Synthesis of (±) Doxazosin. (2001). ResearchGate. [Link]
-
Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments. (n.d.). PubMed. [Link]
- Process for the preparation of doxazosin and salts thereof. (n.d.).
-
Rationalizing the Unprecedented Stereochemistry of an Enzymatic Nitrile Synthesis through a Combined Computational and Experimental Approach. (n.d.). NIH. [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). PMC. [Link]
-
Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. (n.d.). NIH. [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (n.d.). Scientific Research Publishing. [Link]
- Process for preparation of 1,3-benzodioxole-2-spiro- cycloalkane derivatives. (n.d.).
- Synthesis method of 2,3-benzopyrrole compound NPS-1577. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Williamson Ether Synthesis of Benzodioxanes
Welcome to the technical support center for the synthesis of benzodioxanes via the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize their synthetic strategies. Benzodioxanes are a critical scaffold in medicinal chemistry, and mastering their synthesis is key to advancing many research endeavors.[1][2][3] This resource provides in-depth, field-proven insights to help you overcome common hurdles and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Core Concepts
Q1: What is the fundamental mechanism of the Williamson ether synthesis in the context of benzodioxane formation?
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[4] In the synthesis of 1,4-benzodioxanes, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The process begins with the deprotonation of a catechol derivative (the nucleophile) by a base to form a more nucleophilic phenoxide. This phenoxide then attacks an electrophilic dihaloalkane (commonly 1,2-dihaloethane), leading to an intramolecular cyclization to form the benzodioxane ring.
dot
Caption: General mechanism for the Williamson ether synthesis of 1,4-benzodioxane.
Q2: What are the most prevalent side reactions I should be aware of when synthesizing benzodioxanes?
The primary side reactions that can significantly impact the yield and purity of your desired benzodioxane product are:
-
E2 Elimination: The alkoxide, being a strong base, can promote the elimination of the alkyl halide, leading to the formation of alkene byproducts.[6] This is particularly problematic with secondary and tertiary alkyl halides.
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can be alkylated at the oxygen (O-alkylation) to form the desired ether, or at the aromatic ring (C-alkylation), typically at the ortho or para positions.[5][6]
-
Polymerization: Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric byproducts.
Troubleshooting Guide
Low Yield or No Product Formation
Q3: My reaction has a very low yield, or I'm not isolating any of the desired benzodioxane. What are the likely causes and how can I fix this?
Several factors could be contributing to a low or no yield. Let's break down the potential issues and solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Ineffective Deprotonation | The catechol starting material is not being sufficiently deprotonated to form the nucleophilic phenoxide. | - Choice of Base: For phenols like catechol, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[6] However, if the reaction is sluggish, a stronger base like sodium hydride (NaH) or potassium hydride (KH) can be used, which will irreversibly deprotonate the alcohol.[7] - Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, as water can quench the base and the phenoxide. |
| Poor Leaving Group | The leaving group on your dihaloalkane is not departing effectively. | - Halide Reactivity: The reactivity of the leaving group follows the trend I > Br > Cl > F.[8] If you are using a dichloro- or dibromoalkane and experiencing low reactivity, consider switching to a diiodoalkane or adding a catalytic amount of an iodide salt (e.g., NaI, KI) to facilitate an in situ halide exchange (Finkelstein reaction). |
| Inappropriate Solvent | The solvent can significantly impact the nucleophilicity of the phenoxide. | - Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally the best choices.[5][6] These solvents solvate the cation of the alkoxide, leaving a more reactive "naked" anion.[6] Protic solvents (e.g., ethanol, water) can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity.[5] |
| Reaction Temperature | The reaction may not have sufficient energy to overcome the activation barrier, or the temperature may be too high, favoring side reactions. | - Temperature Optimization: Williamson ether syntheses are typically conducted between 50-100 °C.[5][9] If the reaction is not proceeding, a modest increase in temperature may be beneficial. However, be cautious, as higher temperatures can also favor elimination reactions.[5] |
dot
Caption: Troubleshooting workflow for low product yield.
Formation of Side Products
Q4: My reaction is producing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
The formation of an alkene indicates that the E2 elimination pathway is outcompeting the desired SN2 reaction.[6] This is a common issue, and here's how to address it:
-
Choice of Dihaloalkane: The structure of the alkyl halide is critical. The SN2 reaction is favored for primary halides.[5][7] While 1,2-dihaloethanes are primary, using more sterically hindered dihaloalkanes will increase the likelihood of elimination.
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[6] Elimination reactions often have a higher activation energy and are more sensitive to temperature increases.
-
Choice of Base: While a strong base is necessary, using a very bulky base can favor elimination. However, in the context of intramolecular cyclization to form benzodioxanes, the base's primary role is deprotonation. The resulting phenoxide's basicity is inherent.
Q5: I'm observing both O-alkylation (my desired benzodioxane) and C-alkylation products in my reaction mixture. How can I improve the selectivity for O-alkylation?
The competition between O- and C-alkylation is a classic challenge when working with phenoxides.[5][6] The regioselectivity is highly dependent on the reaction conditions:
| Parameter | To Favor O-Alkylation (Desired) | To Favor C-Alkylation (Side Product) |
| Solvent | Use polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[6] These solvents leave the oxygen anion of the phenoxide more exposed and nucleophilic. | Protic solvents (e.g., water, ethanol) can favor C-alkylation by forming hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and promoting reaction at the ring.[6] |
| Counter-ion | The nature of the counter-ion (e.g., Na⁺, K⁺) can influence the O/C alkylation ratio, though the solvent effect is generally more pronounced. | |
| Temperature | Lower temperatures generally favor O-alkylation. |
dot
Caption: Factors influencing O- versus C-alkylation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,4-Benzodioxane
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add catechol (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add 1,2-dibromoethane (1.1 eq.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
AIR Unimi. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
Chirality. (2018). How do reaction conditions affect the enantiopure synthesis of 2‐substituted‐1,4‐benzodioxane derivatives?. Chirality, 30(7), 943-950. [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
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Technical Support Center: Challenges in the Scale-Up of 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to pilot plant or manufacturing scale. As a key intermediate in the synthesis of various pharmaceuticals, understanding the nuances of its production is critical.[1] This document provides in-depth, field-proven insights into potential challenges, troubleshooting strategies, and frequently asked questions to ensure a robust, safe, and efficient scale-up process.
Section 1: Overview of the Synthetic Pathway
The most common and industrially viable route to this compound involves a two-step process starting from catechol. The first step is the formation of the benzodioxan ring system via a Williamson ether synthesis, followed by the introduction of the nitrile functional group through a nucleophilic substitution reaction.
The overall synthetic pathway can be visualized as follows:
The Williamson ether synthesis is a cornerstone of this process, involving the reaction of an alkoxide (or phenoxide in this case) with an alkyl halide.[2][3] When scaling this reaction, particularly in a multiphase system, several factors that are negligible at the bench scale can become process-critical.[4]
Section 2: Critical Scale-Up Parameters and Common Challenges
Transitioning from a laboratory flask to a multi-hundred-liter reactor introduces significant changes in physical and chemical parameters.[5] Failure to account for these changes is the primary source of scale-up failures, such as decreased yield, inconsistent product quality, and safety incidents.
| Parameter | Bench-Scale Observation | Large-Scale Challenge & Causality | Mitigation Strategy |
| Heat Transfer | Rapid heating and cooling due to high surface-area-to-volume ratio. Exotherms are easily managed. | The surface-area-to-volume ratio decreases dramatically. Heat generated from exothermic reactions (e.g., cyanation) can accumulate, leading to thermal runaways, increased byproduct formation, and solvent boiling.[6] | Perform reaction calorimetry (RC1) studies to quantify heat flow. Implement controlled dosing of reagents, use a reactor with an appropriate jacket design, and ensure adequate cooling capacity. |
| Mass Transfer (Mixing) | Efficient mixing with a simple magnetic stir bar. Reagents are intimately mixed. | In large tanks, achieving homogeneity is difficult. Dead zones can form, leading to localized high concentrations of reactants, which can cause side reactions or incomplete conversion. This is especially critical in phase-transfer catalyzed reactions.[5] | Select an appropriate agitator (e.g., pitched-blade turbine) and validate mixing efficiency through computational fluid dynamics (CFD) modeling or experimental studies. Optimize agitation speed to ensure good phase mixing without causing excessive shear. |
| Reagent Addition | Reagents are often added all at once or over a few minutes. | Rapid addition of a key reagent on a large scale can lead to a dangerous exotherm and localized concentration issues. | Implement controlled, subsurface addition of critical reagents over an extended period. Use a calibrated dosing pump and monitor the internal temperature closely. |
| Impurity Profile | Minor byproducts may not be detected or are easily removed by chromatography. | A 1% impurity at the 100g scale becomes 1kg at the 100kg scale. Minor side reactions can become major purification challenges. For example, elimination byproducts can compete with the desired SN2 substitution.[2] | Identify potential byproducts during process development. Develop robust analytical methods (e.g., HPLC, GC) to track impurities. Optimize reaction conditions (temperature, base, solvent) to minimize their formation. |
| Workup & Isolation | Simple liquid-liquid extractions and rotovapping are quick and efficient. | Handling large volumes of solvents for extraction is costly and creates significant waste. Emulsion formation is a common issue. Product isolation via crystallization requires careful control of cooling rates and seeding. | Develop a workup procedure that minimizes solvent volumes. Use anti-solvents for crystallization where possible. For extractions, allow adequate settling time and consider using centrifugation for persistent emulsions. |
Section 3: Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during your scale-up campaign in a practical question-and-answer format.
Q1: My reaction yield dropped from 90% at the 1L scale to 60% at the 200L scale. The main impurity appears to be unreacted starting material. What's happening?
A1: This is a classic scale-up problem often rooted in inadequate mass and heat transfer.
-
Causality: At the 200L scale, mixing is less efficient. If you are running a phase-transfer catalyzed Williamson ether synthesis, for example, the catalyst needs to shuttle the phenoxide from the aqueous/solid phase to the organic phase. Poor mixing starves the reaction of the activated nucleophile, slowing the reaction rate and leading to incomplete conversion within the standard timeframe. Similarly, poor heat distribution can create cold spots in the reactor where the reaction rate is significantly lower.
-
Troubleshooting Steps:
-
Verify Mixing: First, ensure your agitation speed is sufficient for the reactor geometry and batch volume. You may need to increase the RPM or switch to a more efficient impeller design.
-
Extend Reaction Time: Sample the reaction mixture over a longer period. It's likely the reaction is simply much slower at scale.
-
Increase Catalyst Loading: For phase-transfer catalyzed systems, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes compensate for mass transfer limitations.[7]
-
Check Temperature Probes: Ensure your temperature probes are correctly placed to reflect the bulk internal temperature, not just the temperature near the reactor wall.
-
A2: This points to a problem with localized high concentrations of base or reagent, a direct consequence of poor mixing during reagent addition at scale.
-
Causality: When adding a strong base (like NaOH or K2CO3) to your catechol solution, if the addition is too fast or the mixing is poor, you can create pockets of very high pH. In these regions, the catechol dianion can form, which is highly reactive and can participate in undesired side reactions, such as oxidative dimerization, before it has a chance to react with the alkylating agent.
-
Troubleshooting Steps:
-
Control Addition: Add the base portion-wise or as a solution over a longer period. Sub-surface addition is highly recommended to ensure it disperses quickly into the bulk mixture rather than sitting on top.
-
Order of Addition: Consider reversing the order of addition. Add the alkylating agent first, then slowly add the base to the mixture of catechol and the alkylating agent. This ensures the phenoxide reacts as soon as it's formed.
-
Solvent Choice: Ensure your solvent can adequately dissolve the reactants. A solvent change to one with better solubility properties might be necessary, though this requires significant re-validation.
-
Q3: During the cyanation step with NaCN, my reaction is much more exothermic than predicted, and I'm struggling to control the temperature. Why?
A3: The cyanation reaction (an SN2 displacement of a halide) is a well-known exothermic process.[8] The thermal runaway risk is one of the most serious safety challenges during scale-up.
-
Causality: The heat generated by the reaction is proportional to the volume (mass) of the reactants, while the ability to remove that heat is proportional to the surface area of the reactor. As you scale up, the volume increases by a cube function while the surface area only increases by a square function. This fundamental geometric principle means your cooling capacity per unit volume is drastically reduced.[5]
-
Troubleshooting & Safety Protocol:
-
Perform Calorimetry: Before attempting the scale-up, you MUST perform reaction calorimetry to determine the heat of reaction (ΔHrxn), the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal runaway.
-
Dosing-Controlled Reaction: The reaction must be run under a "dosing-controlled" or "semi-batch" regime. This means one of the reagents (typically the cyanide solution) is added slowly at a rate that allows your cooling system to remove the generated heat, thus maintaining the target temperature.
-
Emergency Quench Plan: Have a documented and tested emergency quenching plan. This involves having a pre-chilled quenching agent (e.g., a weak acid) ready to be added to the reactor to stop the reaction if the temperature exceeds a critical safety limit.
-
Safety Note: Always handle cyanide with extreme caution in a well-ventilated area, using appropriate personal protective equipment.[9] Ensure an emergency cyanide poisoning antidote kit is available and personnel are trained in its use.
-
Q4: My final product is failing purity specifications due to the presence of the corresponding amide, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetamide. How do I prevent this hydrolysis?
A4: Nitrile groups are susceptible to hydrolysis to form amides and subsequently carboxylic acids, a reaction that is catalyzed by both acid and base, especially at elevated temperatures.[10]
-
Causality: This impurity is almost always formed during the aqueous workup. If your workup involves harsh pH conditions (either strongly acidic or basic) or if the workup is prolonged at a high temperature, you are promoting the hydrolysis of your product's nitrile group.
-
Troubleshooting Steps:
-
Moderate pH: During workup, adjust the pH to be as close to neutral as possible (pH 6-8) while still achieving the desired separation. Avoid strong acids or bases.
-
Control Temperature: Perform all aqueous workup steps at a reduced temperature (e.g., 10-15 °C) to slow the hydrolysis kinetics.
-
Minimize Contact Time: Design the workup to be as efficient as possible to minimize the contact time between your product and the aqueous phase.
-
Solvent-Only Isolation: If possible, explore a workup that avoids an aqueous quench altogether. This could involve filtering salts and then performing a solvent swap and crystallization.
-
Section 4: Recommended Protocol - Phase Transfer Catalyzed Synthesis
This protocol outlines a robust procedure for the key Williamson ether synthesis step, incorporating scale-up considerations.
Detailed Steps:
-
Reactor Preparation: Ensure the reactor is clean, dry, and pressure-tested.
-
Charging: Charge the reactor with catechol, an appropriate organic solvent (e.g., toluene), and the phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).
-
Inerting: Purge the reactor headspace with nitrogen and maintain a gentle nitrogen blanket throughout the process to prevent oxidation of catechol.
-
Base Addition: Begin agitation. Slowly add an aqueous solution of a strong base (e.g., 50% w/w NaOH) via a subsurface dip tube. Monitor the temperature and control the addition rate to keep the internal temperature below a safe limit (e.g., 30°C).
-
Heating & Alkylating Agent Addition: Once the base addition is complete, heat the mixture to the desired reaction temperature (e.g., 85°C). Begin the slow, controlled addition of the alkylating agent.
-
Reaction & Monitoring: Maintain the reaction temperature and monitor the progress by taking samples for HPLC analysis until the starting material is consumed to the desired level.
-
Workup: Cool the reaction mixture to room temperature. Stop agitation and allow the phases to separate. Drain the lower aqueous layer. Wash the organic layer with water and then brine to remove the catalyst and inorganic salts.
-
Isolation: Concentrate the organic layer via distillation. If the product is a solid, perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane mixture) and cool slowly to induce crystallization. Filter the solid, wash with cold solvent, and dry under vacuum.
Section 5: References
-
Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - Semantic Scholar. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 23, 2026, from [Link]
-
CN103351311A - Synthesis method of diphenylacetonitrile - Google Patents. (n.d.). Retrieved January 23, 2026, from
-
Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - MDPI. (2021). Retrieved January 23, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved January 23, 2026, from [Link]
-
2-Chloroacetonitrile - CAN Manufacturer, Supplier, Hyderabad. (n.d.). Retrieved January 23, 2026, from [Link]
-
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. (2024). Retrieved January 23, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (2023). Retrieved January 23, 2026, from [Link]
-
(PDF) 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Reactions of Nitriles - Chemistry Steps. (n.d.). Retrieved January 23, 2026, from [Link]
-
Scale-up strategies for production of biofuel and active pharmaceutical ingredients inmicroreactors - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
chloroacetonitrile - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]
-
NITRILES - CDC Stacks. (n.d.). Retrieved January 23, 2026, from [Link]
-
How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? - AIR Unimi. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (n.d.). Retrieved January 23, 2026, from [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. (n.d.). Retrieved January 23, 2026, from [Link]
-
20.7: Chemistry of Nitriles - Chemistry LibreTexts. (n.d.). Retrieved January 23, 2026, from [Link]
-
A Safe Way to Nitriles - ChemistryViews. (2019). Retrieved January 23, 2026, from [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (n.d.). Retrieved January 23, 2026, from [Link]
-
US4476059A - Chloroacetonitrile synthesis - Google Patents. (n.d.). Retrieved January 23, 2026, from
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved January 23, 2026, from [Link]
-
Pharmaceutical Scale-Up Challenges and How to Overcome Them. (n.d.). Retrieved January 23, 2026, from [Link]
-
20.11 Synthesis and Reactions of Nitriles | Organic Chemistry - YouTube. (2021). Retrieved January 23, 2026, from [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (1975). Retrieved January 23, 2026, from [Link]
-
Williamson Ether Synthesis - YouTube. (2018). Retrieved January 23, 2026, from [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals. (2007). Retrieved January 23, 2026, from [Link]
-
The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
(PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons - Pearson. (2024). Retrieved January 23, 2026, from [Link]
-
The First Synthesis of Spiro(1,4-Benzodioxin-2,4′-Piperidines) and Spiro (1,4-Benzodioxin-2,3′-Pyrrolidines) | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Retrieved January 23, 2026, from [Link]
-
Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - NIH. (2022). Retrieved January 23, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
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- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Cost-Effectiveness Analysis of Starting Materials for Doxazosin Synthesis: A Comparative Guide for Researchers and Drug Development Professionals
In the competitive landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) that is both efficient and cost-effective is paramount. Doxazosin, a quinazoline compound, is a widely prescribed alpha-1 adrenergic receptor blocker for the treatment of hypertension and benign prostatic hyperplasia.[1] The selection of starting materials and the corresponding synthetic route can significantly impact the overall cost, yield, purity, and environmental footprint of Doxazosin production. This in-depth technical guide provides a comparative analysis of three distinct synthetic routes for Doxazosin, offering experimental data and expert insights to aid researchers and drug development professionals in making informed decisions.
Introduction to Doxazosin and the Imperative of Cost-Effective Synthesis
Doxazosin, chemically known as 4-amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline, is a well-established therapeutic agent.[1] As with many established drugs, process optimization to reduce manufacturing costs is a continuous endeavor. The cost of goods for an API is heavily influenced by the price of starting materials, the number of synthetic steps, the overall yield, and the cost of reagents, solvents, and purification procedures. Furthermore, regulatory and environmental considerations necessitate the use of safer and more sustainable chemical processes. This guide will dissect three prominent synthetic pathways to Doxazosin, evaluating them on these critical parameters.
Synthetic Route 1: The Chlorinated Quinazoline Pathway
This classical approach to Doxazosin synthesis involves the coupling of two key intermediates: 4-amino-2-chloro-6,7-dimethoxyquinazoline and N-(1,4-benzodioxan-2-carbonyl)piperazine.[2] While historically significant, this route is often associated with challenges related to impurity formation.
Causality Behind Experimental Choices
The core of this synthetic strategy lies in the nucleophilic substitution reaction where the secondary amine of the piperazine derivative displaces the chlorine atom on the quinazoline ring. The choice of a chlorinated quinazoline as a starting material is driven by the reactivity of the 2-chloro group, which makes it a good leaving group for nucleophilic aromatic substitution. However, a significant drawback of this route is the potential for the formation of a bis-amide impurity, which can complicate the purification process and reduce the overall yield of the desired product.[2]
Experimental Protocol
Step 1: Synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline
This intermediate is typically prepared from 2,4-dichloro-6,7-dimethoxyquinazoline through a selective amination reaction.
-
Procedure: 2,4-dichloro-6,7-dimethoxyquinazoline is dissolved in a suitable solvent, such as isopropanol. An excess of ammonia is then introduced, and the reaction mixture is heated under pressure. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
Step 2: Synthesis of N-(1,4-benzodioxan-2-carbonyl)piperazine
This intermediate is synthesized by the acylation of piperazine with a derivative of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid.
-
Procedure: To a solution of piperazine in a suitable solvent (e.g., dichloromethane), 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride is added dropwise at a controlled temperature. An acid scavenger, such as triethylamine, is typically used to neutralize the hydrochloric acid formed during the reaction. After the reaction is complete, the product is isolated by extraction and crystallization.
Step 3: Condensation to form Doxazosin
-
Procedure: 4-amino-2-chloro-6,7-dimethoxyquinazoline and N-(1,4-benzodioxan-2-carbonyl)piperazine are refluxed in a high-boiling solvent such as n-butanol for several hours.[2] The reaction progress is monitored by HPLC. After completion, the reaction mixture is cooled, and the precipitated product, typically as the hydrochloride salt, is collected by filtration, washed with a suitable solvent, and dried.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for Doxazosin via the chlorinated quinazoline route.
Synthetic Route 2: The Amide Coupling Pathway
This alternative and often preferred route involves the coupling of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine with an activated derivative of 2,3-dihydro-benzodioxine-2-carboxylic acid.[2] This approach is designed to be more economical, scalable, and to minimize the formation of dimeric impurities.[2]
Causality Behind Experimental Choices
This route circumvents the use of the highly reactive 2-chloro-quinazoline intermediate, thereby reducing the likelihood of side reactions. The key step is the formation of an amide bond between the piperazine moiety of one intermediate and the carboxylic acid of the other. The use of a coupling agent, such as N,N'-carbonyldiimidazole (CDI), activates the carboxylic acid, facilitating a clean and efficient reaction with the amine. This method is known to produce a purer product with higher yields.[2]
Experimental Protocol
Step 1: Synthesis of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
This intermediate can be prepared by reacting 2-chloro-4-amino-6,7-dimethoxyquinazoline with an excess of piperazine.
-
Procedure: A mixture of 2-chloro-4-amino-6,7-dimethoxyquinazoline and a large excess of piperazine is heated in a suitable solvent or neat. After the reaction is complete, the excess piperazine is removed, and the product is isolated and purified.
Step 2: Activation of 2,3-dihydro-benzodioxine-2-carboxylic acid
-
Procedure: 2,3-dihydro-benzodioxine-2-carboxylic acid is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). A coupling agent, such as N,N'-carbonyldiimidazole, is added, and the mixture is stirred at room temperature to form the activated imidazolide intermediate.[2]
Step 3: Condensation to form Doxazosin Base
-
Procedure: A solution of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine in THF is added to the activated carboxylic acid derivative. The reaction mixture is stirred at room temperature until the reaction is complete as monitored by HPLC. The solvent is then distilled off, and the crude Doxazosin base is precipitated by the addition of a non-polar solvent like acetone.[2]
Step 4: Salt Formation (e.g., Mesylate)
-
Procedure: The isolated Doxazosin base is suspended in a solvent such as acetone. Methanesulfonic acid is then added, and the mixture is stirred to form the doxazosin mesylate salt. The salt is collected by filtration, washed, and dried to yield a high-purity product (HPLC purity >99.8%).[2]
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for Doxazosin via the amide coupling route.
Synthetic Route 3: The Convergent Four-Step Synthesis
A more recent and streamlined approach involves a four-step synthesis starting from readily available and inexpensive materials: pyrocatechol and a 2,3-dibromopropionic acid ester. This route is designed for high yield, low cost, and reduced environmental impact.
Causality Behind Experimental Choices
This convergent synthesis builds the two key heterocyclic cores of Doxazosin in a more direct manner. The initial cyclization reaction to form the 1,4-benzodioxane ring from pyrocatechol is a cost-effective step. The subsequent amination and condensation steps are designed to be high-yielding, and the overall process is shorter than the more traditional routes. This reduction in the number of steps directly translates to lower production costs and less waste generation.
Experimental Protocol
Step 1: Cyclization to form 1,4-benzodioxan-2-carboxylate ester
-
Procedure: Pyrocatechol is reacted with a 2,3-dibromopropionic acid ester (e.g., methyl ester) in the presence of a base (e.g., sodium hydroxide) in an aqueous solution to form 1,4-benzodioxan-2-carboxylate ester.
Step 2: Amination to form 1-(1,4-benzodioxan-2-formyl)piperazine
-
Procedure: The ester from the previous step is reacted with piperazine to form the corresponding amide. This step has a reported yield of approximately 68.5%.
Step 3: Condensation to form Doxazosin Hydrochloride
-
Procedure: 1-(1,4-benzodioxan-2-formyl)piperazine is condensed with 6,7-dimethoxy-2-chloro-4-aminoquinazoline in butanol. The reaction mixture is refluxed for about 3.5 hours. The resulting Doxazosin hydrochloride precipitates upon cooling and is collected by filtration with a reported yield of 88%.
Step 4: Conversion to Doxazosin Mesylate
-
Procedure: The Doxazosin hydrochloride is treated with a base to generate the free base, which is then reacted with methanesulfonic acid to form the final doxazosin mesylate salt with a reported yield of 93%.
Visualization of the Synthetic Pathway
Caption: Convergent four-step synthetic pathway for Doxazosin.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The cost of starting materials has been estimated based on currently available supplier pricing and may vary.
| Parameter | Route 1: Chlorinated Quinazoline | Route 2: Amide Coupling | Route 3: Convergent Four-Step |
| Key Starting Materials | 4-amino-2-chloro-6,7-dimethoxyquinazoline, N-(1,4-benzodioxan-2-carbonyl)piperazine | 2,3-dihydro-benzodioxine-2-carboxylic acid, 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine | Pyrocatechol, 2,3-dibromopropionic acid ester |
| Number of Steps (from key intermediates) | 1 | 2-3 (including activation and salt formation) | 4 |
| Overall Yield (estimated) | Moderate | High | High (Overall yield ~57%) |
| Purity of Final Product | Moderate (requires significant purification) | Very High (>99.8% HPLC) | High |
| Estimated Starting Material Cost | Moderate to High | Moderate | Low |
| Key Reagents & Solvents | n-butanol | THF, Acetone, CDI, Methanesulfonic acid | NaOH, Piperazine, Butanol, Methanesulfonic acid |
| Process Safety & Environmental Impact | Use of chlorinated intermediates. | Use of THF and acetone. CDI is moisture sensitive. | Use of butanol. Overall shorter route may reduce waste. |
| Key Advantages | Established route. | High purity and yield, scalable, avoids problematic impurities. | Low-cost starting materials, convergent, potentially more environmentally friendly. |
| Key Disadvantages | Formation of bis-amide impurity, lower yield. | Requires a coupling agent. | Multi-step synthesis from basic starting materials. |
Expert Recommendations
Based on the comprehensive analysis of the three synthetic routes, the following recommendations are provided for researchers and drug development professionals:
-
For Large-Scale, High-Purity Production: Route 2 (Amide Coupling Pathway) stands out as the most robust and reliable option. The high yield and exceptional purity of the final product, coupled with the avoidance of difficult-to-remove impurities, make it highly suitable for industrial-scale manufacturing where quality and consistency are paramount. While it involves a coupling agent, the benefits in terms of product quality and process control often outweigh this additional cost.
-
For Cost-Sensitive Manufacturing and Process Development: Route 3 (Convergent Four-Step Synthesis) presents a highly attractive alternative, particularly from a cost-of-goods perspective. The use of inexpensive and readily available starting materials like pyrocatechol makes this route economically compelling. While it involves more synthetic steps from basic precursors, the high reported yields at each stage contribute to a favorable overall efficiency. This route is an excellent candidate for process development and optimization to further enhance its cost-effectiveness.
-
Legacy Processes and Smaller Scale Synthesis: Route 1 (Chlorinated Quinazoline Pathway) , while a valid synthetic approach, is generally considered less optimal for new process development due to the inherent issues with impurity formation. It may still be in use in legacy processes, but for new ventures, the other two routes offer significant advantages in terms of efficiency, purity, and scalability.
Conclusion
The choice of starting materials and synthetic strategy is a critical decision in the manufacturing of Doxazosin. This guide has provided a detailed comparison of three distinct routes, highlighting their respective strengths and weaknesses. By carefully considering factors such as cost, yield, purity, scalability, and environmental impact, researchers and drug development professionals can select the most appropriate pathway to meet their specific manufacturing goals. The amide coupling pathway (Route 2) offers a superior profile for high-purity production, while the convergent four-step synthesis (Route 3) provides a highly cost-effective alternative.
References
- Cipla Limited. (2013). Process for the preparation of doxazosin and salts thereof.
- Guangdong Kangmei Pharmaceutical Industry Co Ltd. (2002). Process for synthesizing doxazosin mesylate.
- Cipla Limited. (2010). Process for the preparation of doxazosin and salts thereof.
-
National Center for Biotechnology Information. (n.d.). Doxazosin. PubChem Compound Summary for CID 3157. [Link]
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MySkinRecipes. (n.d.). 2,3-Dihydrobenzo[b]dioxine-2-carboxamide. [Link]
-
IndiaMART. (n.d.). Catechol (Pyrocatechol). [Link]
Sources
A Comparative Guide to Alternative Synthetic Pathways for Doxazosin: Moving Beyond 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Optimized Doxazosin Synthesis
Doxazosin, a potent and selective α1-adrenergic receptor antagonist, is a widely prescribed medication for the treatment of hypertension and benign prostatic hyperplasia.[1] Its molecular architecture features a 4-amino-6,7-dimethoxyquinazoline moiety linked via a piperazine bridge to a 1,4-benzodioxane group. The classical synthetic approaches to Doxazosin have often relied on a convergent strategy, culminating in the coupling of a pre-formed quinazoline fragment with a piperazine derivative of 2,3-dihydro-1,4-benzodioxane. A key intermediate in many of these established routes is 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile. While effective, pathways involving this nitrile intermediate can present challenges, including the potential for impurity formation and the use of hazardous reagents.[2]
This guide provides a comparative analysis of alternative synthetic pathways to Doxazosin that circumvent the use of this compound. We will delve into the strategic advantages of these alternative routes, offering detailed experimental protocols and comparative data to inform the selection of the most efficient, scalable, and sustainable synthetic strategy for the production of this vital active pharmaceutical ingredient (API).
The Conventional Convergent Synthesis: A Baseline for Comparison
The traditional synthesis of Doxazosin typically involves the separate preparation of two key fragments: the 4-amino-6,7-dimethoxyquinazoline core and the N-(1,4-benzodioxan-2-carbonyl)piperazine side chain. The latter is often synthesized using this compound as a starting material. The final step involves the nucleophilic substitution of a leaving group (commonly a chlorine atom) on the quinazoline ring by the piperazine nitrogen.
A significant drawback of this approach is the potential for the formation of a bis-amide impurity during the reaction of piperazine with derivatives of 2,3-dihydrobenzo[2][3]dioxin-2-carboxylic acid.[2] Furthermore, some established protocols utilize toxic reagents like thionyl chloride, which are not ideal for large-scale industrial production.[2]
Alternative Pathway 1: The Pyrocatechol-Based Route
A notable alternative approach commences with the readily available and cost-effective starting material, pyrocatechol. This pathway constructs the 1,4-benzodioxane ring system in situ, thereby avoiding the need to synthesize or procure this compound.
This method shortens the overall synthesis to four main steps and has been reported to offer advantages in terms of simplicity, reduced raw material consumption, higher yields, and lower environmental impact.[4]
Synthetic Workflow:
Caption: Pyrocatechol-based synthetic pathway to Doxazosin.
Experimental Protocol:
Step 1: Cyclization to form 1,4-Benzodioxan-2-carboxylic acid ester [4]
-
To a solution of pyrocatechol in a suitable solvent (e.g., an alcohol or chlorinated solvent), an aqueous solution of a base (e.g., sodium hydroxide) is added.
-
2,3-Dibromopropionic acid ester is then added dropwise to the reaction mixture.
-
The reaction is heated to reflux for several hours until completion, monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon cooling, the product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield the 1,4-benzodioxan-2-carboxylic acid ester.
Step 2: Amination with Piperazine [4]
-
The 1,4-benzodioxan-2-carboxylic acid ester is dissolved in an appropriate solvent such as propanol, and piperazine is added.
-
The reaction mixture is acidified (e.g., with sulfuric acid) and heated to reflux for several hours.
-
After cooling, water is added, and the pH is adjusted to be alkaline.
-
The product, 1-(1,4-Benzodioxan-2-carbonyl)piperazine, is then extracted and purified.
Step 3: Condensation with the Quinazoline Moiety [4]
-
1-(1,4-Benzodioxan-2-carbonyl)piperazine and 6,7-dimethoxy-2-chloro-4-aminoquinazoline are refluxed in a high-boiling solvent like butanol.
-
The reaction progress is monitored by chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated Doxazosin hydrochloride is collected by filtration.
Step 4: Conversion to Doxazosin Mesylate [4]
-
The Doxazosin hydrochloride is treated with a base (e.g., ammonia) to liberate the free base.
-
The free base is then dissolved in a suitable solvent (e.g., chloroform), and methanesulfonic acid is added to precipitate Doxazosin mesylate.
Alternative Pathway 2: Convergent Synthesis with Enhanced Coupling Strategies
Instead of fundamentally altering the retrosynthetic disconnection, this approach focuses on optimizing the crucial final coupling step between the two key heterocyclic fragments. This strategy still utilizes a pre-formed 1,4-benzodioxane derivative, but it avoids the nitrile intermediate by starting with 2,3-dihydro-benzo[2][3]dioxine-2-carboxylic acid. The core innovation lies in the use of activating or coupling agents to facilitate the amide bond formation, which can lead to higher yields, reduced side products, and milder reaction conditions.[2]
Synthetic Workflow:
Caption: Convergent synthesis with activated coupling.
Experimental Protocol (One-Pot Variation):
Step 1: Activation of the Carboxylic Acid [2]
-
2,3-Dihydro-benzo[2][3]dioxine-2-carboxylic acid is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
An activating agent, for example, N,N'-Carbonyldiimidazole (CDI), is added to the solution, and the mixture is stirred at room temperature to form the activated imidazolide intermediate.
Step 2: Coupling with the Quinazoline-Piperazine Fragment [2]
-
To the solution containing the activated intermediate, 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine is added.
-
The reaction mixture is heated to reflux until the reaction is complete as monitored by HPLC.
-
This one-pot approach avoids the isolation of the potentially sensitive activated intermediate.
Step 3: Isolation and Purification [2]
-
The solvent is evaporated, and the residue is taken up in a different solvent system to facilitate crystallization of the Doxazosin free base.
-
The product can be further purified by recrystallization to achieve high purity.
Comparative Analysis of Synthetic Pathways
| Parameter | Conventional Route (via Nitrile) | Pyrocatechol-Based Route | Enhanced Coupling Route |
| Key Starting Materials | This compound, 4-amino-2-chloro-6,7-dimethoxyquinazoline | Pyrocatechol, 2,3-dibromopropionic acid ester, 6,7-dimethoxy-2-chloro-4-aminoquinazoline | 2,3-Dihydro-benzo[2][3]dioxine-2-carboxylic acid, 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine |
| Number of Steps | Typically longer due to synthesis of the nitrile intermediate | 4 main steps from pyrocatechol[4] | Fewer steps if starting from the carboxylic acid and quinazoline-piperazine fragments |
| Reported Overall Yield | Variable, can be affected by impurity formation | Generally high[4] | High, with minimized side-product formation[2] |
| Key Advantages | Well-established chemistry | Avoids nitrile intermediate, uses inexpensive starting materials, shorter overall sequence[4] | Milder reaction conditions, high yields, low impurity profile, suitable for one-pot procedures[2] |
| Potential Disadvantages | Formation of bis-amide impurity, use of hazardous reagents (e.g., thionyl chloride)[2] | May still require optimization of cyclization and amination steps | Requires synthesis of the two advanced intermediates |
Conclusion: A Strategic Approach to Doxazosin Synthesis
The choice of a synthetic pathway for Doxazosin is a critical decision in drug development and manufacturing, with significant implications for cost, efficiency, and environmental impact. While the conventional route involving this compound has been historically important, the alternative pathways presented in this guide offer compelling advantages.
The Pyrocatechol-Based Route stands out for its elegance and efficiency, starting from simple, inexpensive materials and proceeding through a concise sequence of reactions. This pathway is particularly attractive for its potential to reduce manufacturing costs and improve the overall greenness of the synthesis.
The Enhanced Coupling Route offers a more direct and high-yielding final step, minimizing the formation of problematic impurities and allowing for streamlined, potentially one-pot, procedures. This approach is highly valuable for ensuring the purity and quality of the final API, a critical consideration in pharmaceutical manufacturing.
Ultimately, the optimal synthetic strategy will depend on a variety of factors, including the availability of starting materials, the scale of production, and the specific quality requirements for the final product. The information and protocols provided in this guide are intended to empower researchers and drug development professionals to make informed decisions in the pursuit of more efficient and sustainable methods for the synthesis of Doxazosin.
References
- Cipla Ltd. (2013). Process for the preparation of doxazosin and salts thereof. European Patent EP2421857B1.
- Guangdong Kangmei Pharmaceutical Industry Co Ltd. (2002). Process for synthesizing doxazosin mesylate. Chinese Patent CN1083451C.
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PubChem. (n.d.). Doxazosin. National Center for Biotechnology Information. Retrieved from [Link]
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Comparative Pharmacological Screening of 2,3-Dihydro-1,4-Benzodioxin Derivatives: A Guide for Drug Discovery
The 2,3-dihydro-1,4-benzodioxin, or benzo-1,4-dioxane, scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds.[1] This distinctive heterocyclic system, featuring a dioxane ring fused to a benzene ring, provides a versatile framework that can interact with numerous biological receptors and enzymes, making it a privileged structure in drug design.[1] The exploration of its derivatives has unveiled a wide spectrum of biological activities, leading to the development of numerous drug candidates.[1]
This guide offers a comparative analysis of the pharmacological screening of 2,3-dihydro-1,4-benzodioxin derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular properties. By synthesizing experimental data and outlining key methodologies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the therapeutic potential of this important class of compounds.
Anticancer Potential: Targeting Malignant Cells
Derivatives of the 1,4-benzodioxin scaffold have demonstrated significant potential as anticancer agents. Studies have shown that modifications to this core structure can yield compounds with potent cytotoxic effects against a range of human cancer cell lines.
For instance, a series of 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives, which are structurally related to benzodioxins, linked to 1,2,3-triazoles were evaluated for their anticancer activity against A549 (lung), Huh7 (liver), MCF-7 (breast), HCT-116 (colon), and SKOV3 (ovary) cancer cell lines.[4] The most potent activity was observed against A549 cells, with compounds 14b and 14c showing IC₅₀ values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively.[4] Further investigations revealed that these compounds induce apoptosis, elevate levels of reactive oxygen species (ROS), and cause DNA damage, suggesting a multi-faceted mechanism of action.[4] Similarly, other studies have identified properly substituted 1,4-dioxane derivatives as potential anticancer agents when tested against PC-3 prostate cancer cells.[5]
Comparative Cytotoxicity of Benzodioxin Analogs
| Compound/Derivative | Cancer Cell Line | IC₅₀ (μM) | Key Findings | Reference |
| 14b (benzoxazinone-triazole hybrid) | A549 (Lung) | 7.59 ± 0.31 | Induced significant apoptosis and increased ROS levels. | [4] |
| 14c (benzoxazinone-triazole hybrid) | A549 (Lung) | 18.52 ± 0.59 | Induced apoptosis and increased the number of dead cells. | [4] |
| Compound 13 (1,4-dioxane derivative) | PC-3 (Prostate) | Not specified | Identified as a potential anticancer agent. | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability. The causality behind this choice lies in its ability to provide a quantitative measure of metabolically active cells, which is a reliable indicator of cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzodioxin derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The principle here is that mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add 150 μL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Activity: Combating Pathogenic Microbes
The 1,4-benzodioxan framework has also served as a template for the development of novel antimicrobial agents. By incorporating various pharmacophores, such as Schiff bases or piperazine moieties, researchers have synthesized derivatives with significant activity against both bacteria and fungi.[6][7]
A study focusing on 1,4-benzodioxan derivatives containing a Schiff base moiety found that these compounds generally exhibited higher antibacterial activity against Gram-negative bacteria compared to Gram-positive strains.[6] Notably, compounds 4d and 4m were highly effective against E. coli with MIC values of 0.78 and 0.17 μg/mL, respectively, while compound 4g showed strong activity against P. aeruginosa (MIC = 0.78 μg/mL).[6] Molecular docking studies suggested that these compounds may act as inhibitors of tyrosine-tRNA synthetase, a crucial enzyme for bacterial protein synthesis.[6] Other research has pointed to FtsZ, a key protein in bacterial cell division, as a potential target for benzodioxane–benzamide derivatives.[8]
Comparative Antimicrobial Activity of Benzodioxin Derivatives
| Compound/Derivative | Target Organism | MIC (μg/mL) | Proposed Target | Reference |
| 4d (Schiff base) | E. coli | 0.78 | Tyrosine-tRNA synthetase | [6] |
| 4m (Schiff base) | E. coli | 0.17 | Tyrosine-tRNA synthetase | [6] |
| 4g (Schiff base) | P. aeruginosa | 0.78 | Tyrosine-tRNA synthetase | [6] |
| 6b (Piperazine) | Various Bacteria & Fungi | Not specified | Significant activity reported | [7] |
| 1v (Benzodiazepine) | C. neoformans | 2-6 | Potent antifungal activity | [9] |
| 1w (Benzodiazepine) | C. neoformans | 2-6 | Potent antifungal activity | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Its selection is justified by its efficiency, reproducibility, and requirement for small volumes of reagents.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring turbidity with a plate reader.
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Effects: Modulating the Inflammatory Response
The 2,3-dihydro-1,4-benzodioxin nucleus is also a key feature in compounds with anti-inflammatory properties. In vivo studies are crucial for evaluating this activity as they reflect the complex physiological environment of inflammation.
New carboxylic acid derivatives containing the 2,3-dihydro-1,4-benzodioxin subunit have been synthesized and evaluated for their anti-inflammatory properties.[10] In a carrageenan-induced rat paw edema assay, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid demonstrated potency comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[10] In another study, piperazine derivatives with a 1,4-benzodioxan moiety were screened using a para-xylene-induced mouse ear-swelling model.[11] The results showed that most of the tested compounds had significant anti-inflammatory activities, with one derivative (6a ) exhibiting the best activity.[11]
Comparative In Vivo Anti-inflammatory Activity
| Compound/Derivative | Animal Model | Potency | Reference |
| 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | Carrageenan-induced rat paw edema | Comparable to Ibuprofen | [10] |
| 6a (Piperazine derivative) | Para-xylene-induced mouse ear swelling | Most active among tested compounds | [11] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds. The rationale is that the injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Ibuprofen), and test groups (different doses of benzodioxin derivatives). Administer the compounds orally or intraperitoneally.
-
Edema Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Caption: Workflow of the carrageenan-induced paw edema assay.
Cardiovascular Applications: α-Adrenoreceptor Antagonism
A significant area of pharmacological investigation for 1,4-benzodioxan derivatives has been their effect on the cardiovascular system, particularly as antagonists of α-adrenoceptors.[12] These receptors play a crucial role in regulating blood pressure and smooth muscle tone.
Structure-activity relationship (SAR) studies on analogues of WB 4101, a known α₁-adrenoceptor antagonist, have provided valuable insights.[3] It was discovered that the two oxygen atoms in the dihydrodioxane ring have distinct roles in receptor binding. The oxygen at position 1 may engage in a donor-acceptor interaction with the receptor, while the oxygen at position 4 is important for maintaining the optimal conformation for drug-receptor interaction.[3] The binding profiles of various benzodioxane derivatives at α₁- and α₂-adrenoceptors are typically assessed using radioligand receptor binding assays.[13] Furthermore, studies in open-chest dog models have shown that benzodiazepines, a related class of compounds, can increase coronary blood flow and cardiac output while reducing blood pressure and heart rate, suggesting a direct beneficial effect on the cardiovascular system.[14]
Experimental Protocol: Isolated Rat Vas Deferens Assay
This ex vivo assay is a cornerstone for characterizing α-adrenoceptor antagonists. The vas deferens is densely innervated by sympathetic nerves and its contraction is primarily mediated by α₁-adrenoceptors, making it an ideal model.
Methodology:
-
Tissue Preparation: Isolate the vas deferens from a male rat and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate under a resting tension of ~1g for at least 60 minutes.
-
Control Response: Elicit contractions by adding a standard α-agonist, such as norepinephrine, in a cumulative concentration-response manner.
-
Antagonist Incubation: Wash the tissue and incubate it with a specific concentration of the test benzodioxin derivative for a set period (e.g., 30 minutes).
-
Test Response: Repeat the cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Data Analysis: A competitive antagonist will cause a rightward shift in the concentration-response curve. The degree of this shift can be used to calculate the pA₂, a measure of the antagonist's potency.
Caption: Mechanism of α1-adrenoceptor blockade by benzodioxin derivatives.
Conclusion
The 2,3-dihydro-1,4-benzodioxin scaffold represents a remarkably versatile platform for the design of novel therapeutic agents. The derivatives stemming from this core structure have demonstrated a broad and compelling range of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. The comparative data presented in this guide underscore the importance of specific structural modifications in fine-tuning biological activity and selectivity. As research continues to unravel the intricate structure-activity relationships and mechanisms of action, 2,3-dihydro-1,4-benzodioxin derivatives will undoubtedly remain a focal point in the quest for new and more effective medicines.
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Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. Available at: [Link]
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Li, Y., et al. (n.d.). Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. PubMed. Available at: [Link]
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Cirri, E., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available at: [Link]
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Cignarella, G., et al. (n.d.). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed. Available at: [Link]
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Manna, F., et al. (n.d.). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. PubMed. Available at: [Link]
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Harrak, Y., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. Available at: [Link]
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N/A. (2021). Synthesis, Biological Evaluation, and Molecular Docking of 1,4-Benzodioxan Derivatives as Potential Antibacterial Agents. ResearchGate. Available at: [Link]
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N/A. (2009). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. Available at: [Link]
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Straniero, V., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. National Institutes of Health. Available at: [Link]
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Gubin, J., et al. (n.d.). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. PubMed. Available at: [Link]
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Pigini, M., et al. (n.d.). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. Available at: [Link]
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N/A. (2014). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. ResearchGate. Available at: [Link]
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Acar, Ç., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. MDPI. Available at: [Link]
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Zhang, Z., et al. (2024). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. American Chemical Society. Available at: [Link]
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Al-Suhaimi, K., et al. (2024). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. National Institutes of Health. Available at: [Link]
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Wang, L., et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. PubMed. Available at: [Link]
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Shoaib, M., et al. (2023). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research. Available at: [Link]
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Hou, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. Available at: [Link]
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Coloma, M. (2022). Pharmacological and Toxicological Screening of Novel Benzimidazole- Morpholine Derivatives as Dual-Acting Inhibitors. Open Access Journals. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile: Essential Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-proven safety and logistical information for handling 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is conducted with the highest degree of safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
While comprehensive toxicological data for this compound may not be fully investigated, a thorough risk assessment can be conducted by examining its structural analogues and functional groups. The molecule contains a benzodioxin core and a nitrile group, both of which inform our safety precautions. Safety data for related benzodioxin compounds indicate risks of serious eye irritation, skin irritation, and respiratory irritation.[1][2] The nitrile functional group warrants careful handling to prevent potential toxicity if swallowed, inhaled, or absorbed through the skin.[3]
| Hazard Class | Potential Manifestation | Rationale and Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3] | Based on the nitrile functional group and data from analogous compounds. |
| Skin Corrosion/Irritation | May cause skin irritation upon direct contact.[1][2] | Data from structurally similar benzodioxin compounds. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Data from structurally similar benzodioxin compounds. |
| Respiratory Irritation | May cause respiratory irritation if dust or vapors are inhaled.[1][2] | Data from structurally similar benzodioxin compounds. |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial for creating effective barriers against exposure. The selection of specific PPE is not merely a checklist; it is a direct response to the identified hazards of chemical splash, vapor inhalation, and skin contact.
Primary Barriers: Your First Line of Defense
Hand Protection: Nitrile Gloves Nitrile gloves are mandatory due to their exceptional resistance to a wide array of chemicals, including solvents, acids, and bases, making them a reliable choice for handling this compound.[4][5][6] Unlike latex, they are hypoallergenic and offer superior puncture resistance.[4][7]
-
Action: Always inspect gloves for tears or punctures before use.[1][8]
-
Causality: A compromised glove provides a direct route for dermal exposure. The nitrile material forms a robust barrier against chemical permeation for short-term contact.[5]
-
Protocol: Don a single pair of nitrile gloves for handling small quantities in a controlled environment. For larger quantities or extended handling, consider double-gloving. Remove gloves immediately if contamination is suspected and wash hands thoroughly.[7]
Eye and Face Protection: Chemical Safety Goggles Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes and airborne particles.
-
Action: Wear appropriate chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Causality: The eyes are highly susceptible to irritation and damage from chemical splashes.[1][9] Goggles prevent entry of liquids from the top, bottom, and sides.
-
Protocol: In situations with a higher risk of splashing, such as transfers of larger volumes, supplement goggles with a face shield.
Secondary Barriers: Protecting Your Body and Respiratory System
Protective Clothing: Laboratory Coat A clean, buttoned laboratory coat serves to protect your skin and personal clothing from accidental spills and contamination.
-
Action: Wear a flame-resistant lab coat with sleeves that fit snugly around the wrist.
-
Causality: This barrier prevents incidental skin contact and keeps contaminated particles from being carried outside the laboratory.[10]
-
Protocol: Remove the lab coat before leaving the laboratory to prevent cross-contamination.[2] Contaminated clothing must be decontaminated or disposed of as hazardous waste.[3]
Respiratory Protection Engineering controls, such as a chemical fume hood, are the primary method for controlling inhalation hazards.
-
Action: All weighing and handling of this compound must be performed inside a certified chemical fume hood.[10]
-
Causality: A fume hood effectively captures and exhausts vapors, dust, and fumes, preventing them from entering the operator's breathing zone.[11]
-
Protocol: If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges may be necessary.[10]
Operational Plan: A Step-by-Step Handling Protocol
This workflow integrates PPE usage into the broader context of safe laboratory practice, from initial preparation to final cleanup.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the certification is current.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Before handling the chemical, put on your lab coat, chemical safety goggles, and nitrile gloves.
Step 2: Chemical Handling
-
Weighing and Transfer: Carefully weigh the desired amount of this compound on a tared weigh boat or paper inside the fume hood.
-
Transfer to Vessel: Gently transfer the compound into the reaction vessel, avoiding the creation of airborne dust.
-
Cap and Seal: Tightly close the primary container and any reaction vessels.[10]
-
Clean Up: Decontaminate any surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and absorbent pads. Dispose of cleaning materials as hazardous waste.
Step 3: Storage
-
Container: Store the compound in a tightly closed, clearly labeled container.[10]
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][8]
-
Inventory: Maintain an accurate inventory of the chemical.
Visualization of the Handling Workflow
The following diagram illustrates the logical flow of operations, emphasizing the integration of safety checks at each critical stage.
Caption: Workflow for Safe Handling of this compound.
Logistical Plan: Spill Response and Waste Disposal
Proper planning for contingencies is a hallmark of a safe laboratory environment.
Emergency Procedures for Spills
Minor Spill (Contained within a Fume Hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an inert absorbent material (e.g., sand or vermiculite) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.[12]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[1]
-
Decontamination: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Major Spill (Outside of a Fume Hood):
-
Evacuate: Immediately alert everyone in the lab and evacuate the area.[13]
-
Isolate: Close the doors to the laboratory to contain any vapors.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[14]
-
Report: Provide responders with the name of the chemical, the quantity spilled, and the Safety Data Sheet (SDS) if available.[13]
Waste Disposal Protocol
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Collect all waste, including empty containers, contaminated gloves, absorbent materials, and weigh boats, in a dedicated and clearly labeled hazardous waste container.[11]
-
Container Management: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area.
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal contractor.[12] Do not dispose of this chemical down the drain.[1]
Emergency First Aid
Immediate and correct first aid can significantly mitigate the effects of an accidental exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15][16]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][15][16] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][10]
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring personal safety and the integrity of their work.
References
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PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]
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Unigloves. (2020, February 14). What Do Nitrile Gloves Protect Against? Retrieved from [Link]
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Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]
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Charles River. (2011, March 21). Acetonitrile Material Safety Data Sheet (MSDS). Retrieved from [Link]
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University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
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Wellbefore. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Retrieved from [Link]
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Cole-Parmer. Material Safety Data Sheet: 2-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile. Retrieved from [Link]
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Premier Safety. What is Nitrile and Why Does It Make a Great PPE Glove. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: Acetonitrile. Retrieved from [Link] cGRmfGUzYjYwYjI3ZGYzYjYwYjI3ZGYzYjYwYjI3ZGYzYjYwYjI3ZGYzYjYwYjI3ZGYzYjYwYjI3ZGYzYjYwYjI3ZGYzYjYwYjI
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Ing. Petr Švec - PENTA s.r.o. (2025, July 22). 1,2,3-Benzotriazol... - SAFETY DATA SHEET. Retrieved from [Link]
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University of Florida Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
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Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]
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S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST? Retrieved from [Link]
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Cheméo. Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Retrieved from [Link]
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Oklahoma State University-Tulsa. Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. Retrieved from [Link]
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National Academies of Sciences, Engineering, and Medicine. (2004). Chapter: 5 Protective Measures. In Distribution and Administration of Potassium Iodide in the Event of a Nuclear Incident. Washington, DC: The National Academies Press. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
